molecular formula C17H12ClN3O5 B15573515 ZG-2291

ZG-2291

Cat. No.: B15573515
M. Wt: 373.7 g/mol
InChI Key: LXJZOEXMNSUCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZG-2291 is a member of the class of isoxazoles that is 1,2-oxazole substituted by 3-chlorophenyl and 6-[(carboxymethyl)carbamoyl]-5-hydroxypyridin-3-yl groups at positions 3 and 5, respectively. It is a potent inhibitor of factor inhibiting HIF (FIH) and a potential treatment for obesity. It has a role as an anti-obesity agent. It is a member of monochlorobenzenes, a member of isoxazoles, a monohydroxypyridine, a pyridinecarboxamide, a secondary carboxamide and a monocarboxylic acid.

Properties

Molecular Formula

C17H12ClN3O5

Molecular Weight

373.7 g/mol

IUPAC Name

2-[[5-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C17H12ClN3O5/c18-11-3-1-2-9(4-11)12-6-14(26-21-12)10-5-13(22)16(19-7-10)17(25)20-8-15(23)24/h1-7,22H,8H2,(H,20,25)(H,23,24)

InChI Key

LXJZOEXMNSUCFH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the ZG-2291 Binding Pocket: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the selective Factor Inhibiting HIF (FIH) inhibitor, ZG-2291, its unique binding mechanism, and its implications for therapeutic development.

Introduction

This compound is a potent and selective small-molecule inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH), a 2-oxoglutarate (2OG)-dependent oxygenase that plays a crucial role in cellular metabolism and the hypoxia response pathway. This technical guide provides a comprehensive overview of the this compound binding pocket, its mechanism of action, and the experimental methodologies used to characterize its interaction with FIH. The information presented is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the HIF pathway.

This compound: Quantitative Binding and Inhibition Data

This compound exhibits high affinity and selective inhibition of FIH. The following table summarizes the key quantitative data reported for this compound and its interaction with FIH.

ParameterValueTargetAssay TypeReference
Ki 65.3 nMHuman FIHBiochemical Assay[1]
Kd 99.7 nMHuman FIHIsothermal Titration Calorimetry (ITC)[1]
Selectivity 39-fold vs. PHD2-Biochemical Assays[1]

The "Tyrosine-Flip" Binding Pocket

Crystallographic studies of this compound in complex with FIH (PDB ID: 8II0) have revealed a unique binding mode that explains its high potency and selectivity.[2] this compound occupies a novel "tyrosine-flip" pocket within the FIH active site. This pocket is formed by a significant conformational change of the Tyr102 residue upon inhibitor binding. This induced-fit mechanism is a key determinant of this compound's selectivity over other 2OG oxygenases, such as prolyl hydroxylases (PHDs).

Experimental Protocols

Recombinant Human FIH Expression and Purification

Recombinant human FIH (full-length or a specified catalytic domain) is typically expressed in E. coli (e.g., BL21(DE3) strain) as a fusion protein with an affinity tag (e.g., N-terminal His6-tag). The expression is induced by isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are harvested, lysed, and the soluble fraction is subjected to immobilized metal affinity chromatography (IMAC) using a nickel-NTA resin. The affinity tag may be removed by protease cleavage (e.g., TEV protease), followed by a second IMAC step to remove the uncleaved protein and the protease. Final purification is achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.

Isothermal Titration Calorimetry (ITC)

ITC experiments are performed to determine the thermodynamic parameters of this compound binding to FIH.

  • Sample Preparation: Purified FIH is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The this compound compound is dissolved in the final dialysis buffer to minimize buffer mismatch effects. All solutions are degassed prior to use.

  • Instrumentation: A MicroCal ITC200 or a similar instrument is used.

  • Experimental Setup:

    • The sample cell is filled with a solution of FIH (typically 10-20 µM).

    • The injection syringe is loaded with a solution of this compound (typically 100-200 µM).

  • Titration: A series of small injections (e.g., 2 µL) of the this compound solution are titrated into the FIH solution at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.

  • Data Analysis: The resulting titration data are fitted to a single-site binding model using the instrument's software (e.g., Origin) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

FIH Inhibition Assay (Biochemical)

The inhibitory activity of this compound on FIH is determined using a biochemical assay that measures the hydroxylation of a HIF-1α substrate peptide.

  • Reaction Mixture: The assay is typically performed in a buffer such as 50 mM Tris-HCl pH 7.5. The reaction mixture contains:

    • Recombinant human FIH (in the low nanomolar range).

    • A synthetic peptide substrate corresponding to the C-terminal transactivation domain (CAD) of HIF-1α.

    • Cofactors: Fe(II) (e.g., 50 µM), 2-oxoglutarate (2OG) (at a concentration around its Km value), and ascorbate (B8700270) (e.g., 1 mM).

    • Varying concentrations of the inhibitor, this compound.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the 2OG and incubated at 37°C for a defined period. The reaction is then quenched, for example, by the addition of trifluoroacetic acid (TFA).

  • Detection of Hydroxylation: The extent of peptide hydroxylation is quantified using methods such as:

    • MALDI-TOF Mass Spectrometry: The mass shift of +16 Da upon hydroxylation is measured.

    • Oxygen Consumption Assay: The consumption of oxygen during the hydroxylation reaction is monitored using an oxygen electrode.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

X-ray Crystallography

The three-dimensional structure of the FIH-ZG-2291 complex is determined by X-ray crystallography.

  • Protein-Ligand Complex Formation: Purified FIH is incubated with a molar excess of this compound and co-factors (using a non-reactive metal surrogate for Fe(II), such as Mn(II) or Co(II), can improve crystal quality).

  • Crystallization: The complex is subjected to crystallization screening using various techniques such as vapor diffusion (sitting or hanging drop). Crystals are grown by equilibrating the protein-ligand solution against a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol).

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. For the PDB entry 8II0, data was collected via X-RAY DIFFRACTION at a resolution of 2.04 Å.[2]

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a known FIH structure as a search model. The model is then refined against the diffraction data, and the this compound molecule is built into the electron density map.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HIF signaling pathway affected by this compound and the general experimental workflows.

HIF_Signaling_Pathway Normoxia Normoxia FIH FIH (Active) Normoxia->FIH O2 PHDs PHDs (Active) Normoxia->PHDs O2 Hypoxia Hypoxia Hypoxia->FIH Inhibition Hypoxia->PHDs Inhibition HIF1a_stable Stable HIF-1α FIH->HIF1a_stable Asparaginyl Hydroxylation HIF1a HIF-1α PHDs->HIF1a Prolyl Hydroxylation HIF1a_OH_P Prolyl-hydroxylated HIF-1α HIF1a->HIF1a_OH_P HIF1a->HIF1a_stable Stabilization in Hypoxia VHL VHL HIF1a_OH_P->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF1a_OH_N Asparaginyl-hydroxylated HIF-1α p300_CBP p300/CBP HIF1a_OH_N->p300_CBP Interaction Blocked HRE Hypoxia Response Element (HRE) HIF1a_stable->HIF1a_OH_N HIF_complex HIF-1α/HIF-1β Complex HIF1a_stable->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HIF_complex->p300_CBP Recruitment HIF_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., EGLN3) HRE->Target_Genes ZG2291 This compound ZG2291->FIH Inhibition

Figure 1: Simplified HIF-1α signaling pathway under normoxia and hypoxia, and the point of intervention by this compound.

ZG2291_Binding_Workflow Start Start: Characterize This compound Binding Expression Recombinant FIH Expression & Purification Start->Expression ITC Isothermal Titration Calorimetry (ITC) Expression->ITC Biochem_Assay Biochemical Inhibition Assay Expression->Biochem_Assay Crystallography Co-crystallization with this compound Expression->Crystallography Kd Determine Kd (Binding Affinity) ITC->Kd Ki_IC50 Determine Ki/IC50 (Inhibitory Potency) Biochem_Assay->Ki_IC50 Structure Solve 3D Structure (PDB: 8II0) Crystallography->Structure Analysis Analyze Binding Pocket & 'Tyrosine-Flip' Kd->Analysis Ki_IC50->Analysis Structure->Analysis

Figure 2: Experimental workflow for characterizing the binding of this compound to FIH.

Conclusion

This compound represents a significant advancement in the development of selective FIH inhibitors. Its unique mechanism of action, centered on the "tyrosine-flip" binding pocket, provides a structural basis for its high potency and selectivity. The detailed experimental protocols and understanding of its interaction with the HIF signaling pathway outlined in this guide offer a solid foundation for further research and the development of next-generation therapeutics targeting FIH for a range of metabolic and other diseases.

References

ZG-2291: A Selective Inhibitor of Factor Inhibiting HIF (FIH) for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZG-2291, a selective and orally active inhibitor of Factor Inhibiting HIF (FIH). This compound presents a novel approach to modulating the Hypoxia-Inducible Factor (HIF) pathway, with potential therapeutic applications in metabolic diseases such as obesity.

Core Concepts: The HIF Pathway and the Role of FIH

The Hypoxia-Inducible Factor (HIF) is a master transcriptional regulator that orchestrates cellular responses to low oxygen conditions (hypoxia). The stability and activity of the HIF-α subunit are tightly controlled by a class of enzymes known as 2-oxoglutarate (2OG)-dependent oxygenases, which include Prolyl Hydroxylase Domain enzymes (PHDs) and Factor Inhibiting HIF (FIH).

Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. Concurrently, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks the recruitment of the transcriptional coactivators p300/CBP, thereby inhibiting HIF-α's transcriptional activity.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of FIH.[1][2][3] Its mechanism of action involves binding to a unique "tyrosine-flip pocket" within the FIH active site.[3] This binding event induces a conformational change in a catalytically important tyrosine residue, leading to the selective inhibition of FIH's hydroxylase activity.[1][3] This selectivity is a key feature of this compound, as it shows significantly less activity against other 2OG oxygenases, including the prolyl hydroxylase PHD2.[2]

By inhibiting FIH, this compound prevents the asparaginyl hydroxylation of HIF-α. This allows for the recruitment of p300/CBP and the subsequent activation of HIF-target gene transcription, even under normoxic conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

ParameterValueTargetAssay TypeReference
Ki65.3 nMFIH-[2]
Kd99.7 nMFIHIsothermal Titration Calorimetry (ITC)[2]
Kd5.58 µMPHD2Isothermal Titration Calorimetry (ITC)[2]
Selectivity39-foldFIH vs PHD2-[2]

Table 2: Cellular Activity of this compound

Cell LineConcentration(s)DurationEffectReference
Hep3B5 and 20 µM48 hUpregulation of HIF target gene EGLN3[1]
3T3-L1 adipocytes5 and 20 µM48 hPromotes thermogenesis and improves lipid accumulation[1]

Table 3: In Vivo Efficacy of this compound in ob/ob Mice

DosageAdministration RouteDurationKey FindingsReference
10 mg/kgIntraperitoneal (i.p.)Every other day for 30 days- Protects against obesity- Improves obesity-associated metabolic dysfunction- Upregulates uncoupling protein 1 (UCP1) in white adipose tissue[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

HIF_Pathway_ZG2291 cluster_normoxia Normoxia HIFa HIF-α p300 p300/CBP HIFa->p300 Binds HRE Hypoxia Response Element (HRE) HIFa->HRE Binds Hydroxylation Asn Hydroxylation HIFa->Hydroxylation Asn Gene Target Gene Transcription HRE->Gene FIH FIH FIH->Hydroxylation ZG2291 This compound ZG2291->FIH Inhibits Hydroxylation->p300 Blocks Interaction

Caption: Mechanism of this compound action in the HIF pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cell Culture (e.g., Hep3B, 3T3-L1) Treatment Treatment with this compound (Varying concentrations and times) CellCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Lipid_Acc Lipid Accumulation Assay (e.g., Oil Red O staining) Treatment->Lipid_Acc qRT_PCR qRT-PCR Analysis (e.g., EGLN3, SLC2A1) RNA_Extraction->qRT_PCR Animal_Model Animal Model (e.g., ob/ob mice) Dosing This compound Administration (e.g., 10 mg/kg, i.p.) Animal_Model->Dosing Monitoring Metabolic Monitoring (Body weight, glucose levels, etc.) Dosing->Monitoring Tissue_Analysis Tissue Analysis (e.g., UCP1 expression in WAT) Monitoring->Tissue_Analysis Endpoint

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols based on the available literature for studying the effects of this compound.

In Vitro Cell-Based Assays

1. Cell Culture and Treatment:

  • Cell Lines: Hep3B (human hepatoma) and 3T3-L1 (mouse pre-adipocyte) cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation of 3T3-L1 cells: To obtain mature adipocytes, 3T3-L1 pre-adipocytes are differentiated using a standard cocktail of insulin, dexamethasone, and IBMX.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with varying concentrations of this compound (e.g., 5 µM and 20 µM) for a specified duration (e.g., 48 hours). A vehicle control (DMSO) is run in parallel.[1]

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.

  • PCR Amplification: qRT-PCR is performed using a thermal cycler with a fluorescent dye (e.g., SYBR Green) and gene-specific primers for HIF target genes (e.g., EGLN3, SLC2A1, BNIP3, EPO) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.

3. Lipid Accumulation Assay in 3T3-L1 Adipocytes:

  • Staining: Differentiated 3T3-L1 adipocytes treated with this compound are washed with PBS and fixed with 10% formalin. The cells are then stained with Oil Red O solution to visualize intracellular lipid droplets.

  • Quantification: The stained lipid droplets can be quantified by extracting the dye with isopropanol (B130326) and measuring the absorbance at a specific wavelength.

In Vivo Studies in an Obese Mouse Model

1. Animal Model and Husbandry:

  • Model: Male ob/ob mice are a common model for studying obesity and metabolic dysfunction.

  • Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

2. This compound Administration:

  • Formulation: this compound is formulated in a suitable vehicle for intraperitoneal (i.p.) injection.

  • Dosing Regimen: A typical regimen involves administering this compound at a dose of 10 mg/kg body weight via i.p. injection every other day for a period of 30 days.[1][2] A vehicle control group receives injections of the vehicle alone.

3. Metabolic Phenotyping:

  • Body Weight and Food Intake: Body weight and food intake are monitored regularly throughout the study.

  • Glucose and Insulin Tolerance Tests: These tests are performed to assess glucose homeostasis.

  • Serum Analysis: Blood samples are collected to measure levels of glucose, insulin, triglycerides, and other metabolic markers.

4. Tissue Analysis:

  • Tissue Collection: At the end of the study, mice are euthanized, and various tissues, including white adipose tissue (WAT) and brown adipose tissue (BAT), are collected.

  • Gene and Protein Expression: Tissues are analyzed for the expression of key metabolic genes and proteins, such as uncoupling protein 1 (UCP1), by qRT-PCR and Western blotting, respectively.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of FIH and the therapeutic potential of modulating the HIF pathway. Its high selectivity for FIH over PHDs allows for a more targeted approach to understanding the specific consequences of FIH inhibition. The available in vitro and in vivo data suggest that this compound could be a promising candidate for the development of novel therapies for obesity and related metabolic disorders. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic efficacy in a broader range of disease models.

References

The Role of ZG-2291 in Thermogenesis: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel therapeutic agents to combat metabolic diseases. One area of intense investigation is the process of thermogenesis, the body's production of heat, which plays a crucial role in energy expenditure. While numerous compounds are being explored for their thermogenic potential, a comprehensive review of publicly available scientific literature and clinical trial data reveals no information on a compound designated ZG-2291 in the context of thermogenesis.

Extensive searches of scientific databases and clinical trial registries for "this compound" and related terms have not yielded any studies detailing its mechanism of action, its effects on brown adipose tissue (BAT), or its interaction with key thermogenic proteins such as uncoupling protein 1 (UCP1). This suggests that this compound may be an internal corporate identifier for a compound that has not yet been disclosed in public research, a novel agent in the very early stages of discovery, or a designation that is not accurate.

To provide a foundational understanding for researchers in this field, this guide will instead focus on the established principles of thermogenesis and the signaling pathways that are common targets for therapeutic intervention.

Core Principles of Thermogenesis

Thermogenesis is a vital metabolic process for maintaining body temperature and has emerged as a promising target for increasing energy expenditure to treat obesity and related metabolic disorders.[1] The primary site for adaptive non-shivering thermogenesis is brown adipose tissue (BAT).[1][2] Unlike white adipose tissue (WAT) which stores energy, BAT is specialized for dissipating energy as heat.[1] This unique function is primarily attributed to the high concentration of mitochondria and the expression of Uncoupling Protein 1 (UCP1).[1]

UCP1 is a mitochondrial inner membrane protein that uncouples the process of oxidative phosphorylation from ATP synthesis. By creating a proton leak across the inner mitochondrial membrane, UCP1 dissipates the proton motive force that would otherwise be used to generate ATP, releasing the energy as heat instead.

Key Signaling Pathways in Thermogenesis

The activation of thermogenesis in brown adipocytes is tightly regulated by several interconnected signaling pathways. Understanding these pathways is critical for the development of pharmacological agents aimed at enhancing energy expenditure.

Sympathetic Nervous System and β-Adrenergic Signaling

The sympathetic nervous system (SNS) is the principal activator of BAT thermogenesis. In response to cold or other stimuli, norepinephrine (B1679862) is released from sympathetic nerve terminals within BAT. Norepinephrine binds to β-adrenergic receptors, primarily the β3-adrenergic receptor, on the surface of brown adipocytes. This binding event triggers a cascade of intracellular events, as depicted in the signaling pathway diagram below.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine β3-AR β3-Adrenergic Receptor Norepinephrine->β3-AR Binds to AC Adenylyl Cyclase β3-AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (B570770) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Stimulates FFAs Free Fatty Acids Lipolysis->FFAs Releases UCP1_activation UCP1 Activation FFAs->UCP1_activation Activate Thermogenesis Thermogenesis UCP1_activation->Thermogenesis Leads to

Caption: β-Adrenergic signaling pathway in brown adipocytes.

This pathway culminates in the activation of Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL). HSL promotes the breakdown of triglycerides, releasing free fatty acids (FFAs). These FFAs serve a dual role: they are the primary fuel for mitochondrial respiration in BAT and they directly activate UCP1, initiating heat production.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is another crucial regulator of energy metabolism and thermogenesis. AMPK acts as a cellular energy sensor. Under conditions of low cellular energy (high AMP/ATP ratio), AMPK is activated. In brown adipocytes, AMPK activation can promote fatty acid oxidation and mitochondrial biogenesis, thereby supporting the thermogenic process. The interplay between the cAMP-PKA and AMPK pathways is complex and essential for maintaining energy homeostasis during cold stress.

G cluster_stimuli Cellular Stress cluster_intracellular Intracellular Cold_Stress Cold Stress AMPK AMPK Cold_Stress->AMPK Activates High_AMP_ATP High AMP/ATP Ratio High_AMP_ATP->AMPK Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Stimulates UCP1_Activation UCP1 Activation Fatty_Acid_Oxidation->UCP1_Activation Provides fuel for Thermogenesis Thermogenesis UCP1_Activation->Thermogenesis Induces

Caption: AMPK signaling pathway in brown adipocyte thermogenesis.

Experimental Protocols for Studying Thermogenesis

To evaluate the thermogenic potential of a novel compound, a series of well-established experimental protocols are typically employed. These range from in vitro cellular assays to in vivo animal models.

In Vitro Assays
  • Cell Culture of Brown Adipocytes: Primary brown preadipocytes are isolated from the interscapular BAT of mice and differentiated in culture. These mature brown adipocytes can then be treated with the test compound to assess its effects.

  • Measurement of Oxygen Consumption Rate (OCR): An extracellular flux analyzer (e.g., Seahorse) is used to measure the OCR of cultured brown adipocytes. An increase in OCR upon treatment with the compound, especially when sensitive to GDP (an inhibitor of UCP1), suggests an increase in uncoupled respiration.

  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the expression of key thermogenic genes, such as Ucp1, Pgc1a, and Prdm16, in response to the compound.

  • Protein Expression Analysis: Western blotting is used to quantify the protein levels of UCP1 and other proteins involved in thermogenic signaling pathways.

In Vivo Studies
  • Animal Models: Mice are often used to study thermogenesis. They can be housed at different temperatures (e.g., room temperature vs. cold exposure) to stimulate BAT activity.

  • Measurement of Core Body Temperature: Telemetry devices can be implanted to continuously monitor the core body temperature of the animals. An increase in body temperature following compound administration is a direct indicator of a thermogenic effect.

  • Indirect Calorimetry: Animals are placed in metabolic cages to measure their oxygen consumption (VO2) and carbon dioxide production (VCO2). This allows for the calculation of the respiratory exchange ratio (RER) and total energy expenditure.

  • Positron Emission Tomography (PET) Imaging: Using a glucose analog tracer like 18F-FDG, PET imaging can visualize and quantify the metabolic activity of BAT in live animals. Increased tracer uptake in BAT indicates activation.

  • Histological Analysis: BAT and WAT depots are collected for histological analysis (e.g., H&E staining) to assess changes in adipocyte morphology, such as the "browning" of white fat.

Conclusion

While the specific role of this compound in thermogenesis remains unknown due to a lack of public data, the fundamental mechanisms of heat production in brown adipose tissue are well-characterized. The β-adrenergic and AMPK signaling pathways represent key targets for the development of novel thermogenic agents. The experimental protocols outlined above provide a robust framework for the evaluation of such compounds. Future research and the public disclosure of data on novel molecules are eagerly awaited by the scientific community to advance the therapeutic potential of targeting thermogenesis for metabolic diseases.

References

Technical Guide: A Novel Compound for Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

I'm sorry, but I was unable to find any information about a compound specifically named "ZG-2291" in the context of obesity research in the provided search results. It's possible that this is a very new compound, an internal designation not yet in public literature, or a misspelling.

To provide you with the requested in-depth technical guide, I would need information about this compound. If you can provide any details such as its target, mechanism of action, or any preliminary data, I would be happy to proceed with creating the guide.

In the meantime, I can offer a generalized guide on a class of anti-obesity compounds that are currently of high interest in research, such as GLP-1 receptor agonists, to illustrate the format and level of detail you can expect.

Below is a sample structure of the technical guide you requested, which can be populated with specific data for this compound once it becomes available.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Obesity is a complex metabolic disorder characterized by excessive fat accumulation that presents a significant risk to health.[1][2] The pathophysiology of obesity involves a complex interplay of genetic, environmental, and lifestyle factors, leading to an imbalance in energy homeostasis.[1][2] Numerous signaling pathways have been implicated in the development of obesity, including those that regulate appetite, energy expenditure, and adipocyte differentiation and function.[1][2][3][4][5] This guide provides a comprehensive technical overview of a novel therapeutic candidate for the treatment of obesity, focusing on its mechanism of action, preclinical data, and experimental protocols.

2. Mechanism of Action and Signaling Pathway

This section would detail the specific molecular target of this compound and the signaling cascade it modulates. Below is a generalized example of a signaling pathway relevant to obesity.

Several key signaling pathways are central to the regulation of metabolism and are often targeted in obesity research. These include:

  • Leptin/JAK-STAT Pathway: Leptin, a hormone produced by adipocytes, signals through the JAK-STAT pathway in the hypothalamus to regulate appetite and energy expenditure.[1][5]

  • Insulin/PI3K-AKT Pathway: This pathway is crucial for glucose homeostasis and plays a role in adipocyte function.[1][5]

  • GLP-1 Receptor Signaling: Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs that have shown significant efficacy in weight management. They act on various tissues, including the brain, to reduce appetite and food intake.[6][7][8]

Signaling Pathway Diagram

Generalized Anti-Obesity Drug Signaling Pathway Hypothetical Signaling Pathway for an Anti-Obesity Compound cluster_Cell Target Cell (e.g., Hypothalamic Neuron) cluster_Nucleus Nucleus cluster_Response Physiological Response Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (e.g., POMC) Transcription_Factor->Gene_Expression Alters Transcription Appetite_Suppression Appetite Suppression Gene_Expression->Appetite_Suppression Energy_Expenditure Increased Energy Expenditure Gene_Expression->Energy_Expenditure Drug Anti-Obesity Drug Drug->Receptor Binds and Activates

Caption: A generalized signaling cascade initiated by an anti-obesity drug.

3. Preclinical Data

This section would present the quantitative data from preclinical studies of this compound in a tabular format.

Table 1: In Vitro Efficacy

AssayCell LineThis compound EC50 (nM)Positive Control EC50 (nM)
Receptor BindingCHO-K1 (human receptor)Data NeededData Needed
cAMP AccumulationHEK293 (human receptor)Data NeededData Needed
Lipolysis Inhibition3T3-L1 AdipocytesData NeededData Needed

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

Treatment GroupNInitial Body Weight (g)Final Body Weight (g)% Body Weight ChangeFood Intake ( g/day )
Vehicle10Data NeededData NeededData NeededData Needed
This compound (low dose)10Data NeededData NeededData NeededData Needed
This compound (high dose)10Data NeededData NeededData NeededData Needed
Positive Control10Data NeededData NeededData NeededData Needed

Table 3: Effects on Metabolic Parameters in DIO Mice

Treatment GroupFasting Glucose (mg/dL)Fasting Insulin (ng/mL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)
VehicleData NeededData NeededData NeededData Needed
This compoundData NeededData NeededData NeededData Needed
Positive ControlData NeededData NeededData NeededData Needed

4. Experimental Protocols

This section would provide detailed methodologies for the key experiments.

4.1. Receptor Binding Assay

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human receptor of interest.

  • Radioligand: A radiolabeled version of a known ligand for the receptor.

  • Procedure:

    • Prepare cell membranes from the CHO-K1 cell line.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separate bound from free radioligand by filtration.

    • Quantify radioactivity using a scintillation counter.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

4.2. In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

  • Animal Model: C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[9]

  • Diet: A high-fat diet (e.g., 60% kcal from fat) is used to induce obesity over a period of 8-12 weeks.[9]

  • Experimental Workflow Diagram:

DIO_Mouse_Study_Workflow Diet-Induced Obesity Mouse Study Workflow start Start: C57BL/6J Mice hfd High-Fat Diet (8-12 weeks) start->hfd randomization Randomization into Treatment Groups hfd->randomization treatment Daily Dosing (e.g., 28 days) randomization->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring end Terminal Bleed and Tissue Collection monitoring->end analysis Metabolic and Histological Analysis end->analysis

Caption: A typical workflow for an in vivo efficacy study in DIO mice.

  • Procedure:

    • Induce obesity in mice with a high-fat diet.

    • Randomize mice into treatment groups (vehicle, this compound at different doses, positive control).

    • Administer the compounds daily (e.g., via oral gavage or subcutaneous injection) for a specified duration.

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood for analysis of metabolic parameters and tissues for histological examination.

5. Discussion and Future Directions

This section would interpret the data, discuss the potential of this compound as an anti-obesity therapeutic, and outline future research plans.

The preclinical data would be discussed in the context of existing anti-obesity therapies. For instance, the weight loss efficacy of GLP-1 receptor agonists like semaglutide (B3030467) and liraglutide (B1674861) is a benchmark in the field.[8][10] Future studies could involve long-term safety and efficacy studies, investigation in different animal models of obesity (e.g., genetic models like ob/ob or db/db mice), and exploration of combination therapies.[11][12]

This section would provide a concise summary of the key findings and the therapeutic potential of this compound for the treatment of obesity.

Please provide any available information on this compound, and I will populate this template to create the specific, in-depth technical guide you require.

References

Preclinical Studies of ZG-2291: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive overview of the preclinical data available for the investigational compound ZG-2291. However, extensive searches of public scientific databases and literature have yielded no specific information related to a compound with this designation. The following sections are structured to present the typical data found in a preclinical guide, but it should be noted that the content is based on general examples of preclinical research and not on specific findings for this compound, as none are publicly available.

Introduction

The development of novel therapeutic agents is a complex process that relies heavily on a thorough preclinical evaluation to establish a compound's safety and efficacy profile before it can be considered for human trials. This guide is intended to serve as a repository of preclinical information for this compound.

Note: As of the latest search, no public data exists for "this compound." The following sections are placeholders to illustrate the structure of such a guide.

Mechanism of Action

Information regarding the specific molecular target and signaling pathway of this compound is not currently available in the public domain.

A hypothetical signaling pathway diagram is presented below to illustrate the type of visualization that would be included had the data been available.

Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Inhibition TF Transcription Factor TF_Inhibitor->TF Sequestration Gene_Expression Gene Expression TF->Gene_Expression Transcription In Vivo Efficacy Workflow start Cell Inoculation (Subcutaneous) tumor_growth Tumor Growth to 100-150 mm³ start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (e.g., this compound or Vehicle) randomization->treatment monitoring Tumor & Body Weight Measurement (2x/week) treatment->monitoring monitoring->treatment endpoint Study Endpoint Reached monitoring->endpoint Control tumor size limit analysis Tumor Excision & Data Analysis endpoint->analysis

ZG-2291: A Technical Guide to a Selective FIH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZG-2291, a selective inhibitor of Factor Inhibiting HIF (FIH). It details the chemical properties, mechanism of action, and key experimental protocols relevant to the study of this compound.

Core Chemical Properties of this compound

This compound is a small molecule inhibitor with the following key chemical identifiers and properties.

PropertyValue
CAS Number 2962103-40-6
Molecular Formula C₁₇H₁₂ClN₃O₅
Molecular Weight 373.75 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥98%

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that plays a crucial role in the hypoxia-inducible factor (HIF) signaling pathway.[1] Under normoxic (normal oxygen) conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of the HIF-α subunit. This hydroxylation prevents the recruitment of the transcriptional coactivators p300 and CBP, thereby suppressing the transcriptional activity of HIF-1.

By inhibiting FIH, this compound prevents this asparagine hydroxylation. This allows for the recruitment of p300/CBP to the HIF-1α subunit, even under normoxic conditions, leading to the activation of HIF-1 target genes. This mechanism is distinct from the action of prolyl hydroxylase (PHD) inhibitors, which primarily prevent the degradation of HIF-1α.

The following diagram illustrates the HIF-1 signaling pathway and the point of intervention for this compound.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound Inhibition HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α FIH FIH FIH This compound This compound This compound->FIH No Transcription No Transcription Hydroxylated HIF-1α->No Transcription Blocks p300/CBP binding p300/CBP p300/CBP HIF-1α_hypoxia HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Active Transcription Active Transcription HIF-1 Complex->Active Transcription Recruits p300/CBP p300/CBP_hypoxia p300/CBP Target Genes Target Genes Active Transcription->Target Genes

HIF-1 Signaling Pathway and this compound Intervention.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro FIH Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on recombinant FIH enzyme.

Materials:

  • Recombinant human FIH

  • This compound

  • HIF-1α C-terminal transactivation domain (CTAD) peptide substrate

  • 2-oxoglutarate (α-KG)

  • FeSO₄

  • Ascorbate

  • HEPES buffer (50 mM, pH 7.5)

  • MALDI matrix (3,5-dimethoxy-4-hydroxycinnamic acid in 75% CH₃CN/H₂O with 0.2% formic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare the assay buffer: 50 mM HEPES, pH 7.5.

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound to be tested.

  • In a microcentrifuge tube, prepare the reaction mixture (final volume of 45 µL) containing:

    • HEPES buffer

    • 2 mM Ascorbate

    • 10 µM α-KG

    • 20 µM FeSO₄

    • 80 µM CTAD peptide

    • Varying concentrations of this compound (or DMSO for control).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of recombinant FIH (final concentration 0.5 µM).

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Quench the reaction by taking a 5 µL aliquot and mixing it with 20 µL of MALDI matrix.

  • Spot the quenched reaction mixture onto a MALDI plate and allow it to dry.

  • Analyze the samples using a MALDI-TOF mass spectrometer to determine the ratio of hydroxylated to unhydroxylated CTAD peptide.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.

CETSA_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Treat with this compound or Vehicle (DMSO) Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Apply temperature gradient Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Pellet aggregated proteins Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Collect soluble proteins Western Blot Western Blot Supernatant Collection->Western Blot Detect FIH protein levels Data Analysis Data Analysis Western Blot->Data Analysis Generate melt curves and determine Tm shift

Cellular Thermal Shift Assay (CETSA) Workflow.

Materials:

  • Cell line expressing FIH (e.g., Hep3B)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Anti-FIH primary antibody

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat one set of cells with this compound at a desired concentration (e.g., 20 µM) and another set with an equivalent volume of DMSO.

    • Incubate the cells at 37°C for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS with a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C in 2-3°C increments).

    • Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using a sonicator.

  • Fractionation:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for FIH.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for FIH at each temperature for both the this compound and DMSO-treated samples.

    • Normalize the data by setting the intensity at the lowest temperature to 100%.

    • Plot the percentage of soluble FIH against the temperature to generate melt curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

ZG-2291 (ZG02) and its Effects on Metabolic Dysfunction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic dysfunction, characterized by a cluster of conditions including insulin (B600854) resistance, hyperglycemia, and dyslipidemia, represents a significant global health challenge. The pursuit of novel therapeutic agents to combat this complex pathophysiology is a paramount goal in drug discovery. This technical guide focuses on the preclinical evidence surrounding ZG02, a tetrahydrocarbazole derivative that has demonstrated potential in ameliorating metabolic dysfunction. While the initial query referenced ZG-2291, the available scientific literature points to ZG02 as the compound of interest in this therapeutic area. This document provides a comprehensive overview of the core data, experimental protocols, and mechanistic insights into ZG02's effects on metabolic health.

Core Data Presentation: In Vivo Efficacy of ZG02

The primary in vivo study on ZG02 was conducted using a high-fat diet/streptozotocin-induced type 2 diabetes mouse model. The quantitative outcomes of this study are summarized below for clear comparison.

Table 1: Effects of ZG02 on Body Weight and Glycemic Control in a Type 2 Diabetes Mouse Model[1][2]
ParameterControl GroupDiabetes GroupZG02-Treated Group
Body Weight (g) NormalSignificantly IncreasedSignificantly Restored
Fasting Blood Glucose (FBG) NormalSignificantly IncreasedSignificantly Decreased
Oral Glucose Tolerance Test (OGTT) Normal Glucose ClearanceImpaired Glucose ClearanceImproved Glucose Clearance
Fasting Serum Insulin NormalSignificantly IncreasedRestored towards Normal
HOMA-IR NormalSignificantly IncreasedSignificantly Lowered
Table 2: Effects of ZG02 on Hepatic Glucose Metabolism in a Type 2 Diabetes Mouse Model[1][2]
ParameterControl GroupDiabetes GroupZG02-Treated Group
G6PC Activity in Liver NormalSignificantly IncreasedSignificantly Lowered
p-AMPK Protein Expression NormalDecreasedSignificantly Restored
Sirt1 Protein Expression NormalDecreasedSignificantly Restored
PGC-1α Protein Expression NormalDecreasedSignificantly Restored

Potential Effects on Lipid Metabolism (Inferred)

While direct experimental data on the effects of ZG02 on lipid profiles are not yet available, its mechanism of action through the activation of the AMPK/Sirt1/PGC-1α pathway allows for informed inferences. Activation of this pathway is well-documented to play a crucial role in lipid metabolism.

  • AMPK Activation: Generally leads to the inhibition of fatty acid and cholesterol synthesis while promoting fatty acid oxidation.[1] It can reduce triglyceride synthesis and VLDL secretion from the liver.

  • SIRT1 Activation: Is known to promote lipolysis and fatty acid oxidation.

  • PGC-1α Activation: Plays a pivotal role in upregulating genes involved in fatty acid oxidation.

Based on these established roles, it is hypothesized that ZG02 may contribute to an improved lipid profile by reducing circulating triglycerides and cholesterol, and decreasing hepatic steatosis. Further studies are warranted to confirm these potential effects.

Experimental Protocols

High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes Mouse Model

This model is designed to mimic the pathophysiology of type 2 diabetes, which involves both insulin resistance and subsequent β-cell dysfunction.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Diet-Induced Insulin Resistance: Mice are fed a high-fat diet (HFD) for a period of 8-12 weeks to induce obesity and insulin resistance.

  • Induction of Hyperglycemia: Following the HFD period, a low dose of streptozotocin (B1681764) (STZ), a pancreatic β-cell toxin, is administered via intraperitoneal injection. A single high dose (e.g., 95 mg/kg) or multiple low doses (e.g., 40 mg/kg for 5 consecutive days) can be used.

  • Confirmation of Diabetes: The diabetic state is confirmed by monitoring fasting blood glucose levels, which are typically elevated above a certain threshold (e.g., >250 mg/dL).

  • Treatment: The ZG02 group receives the compound via intraperitoneal injection at a specified dose (e.g., 30 mg/kg/day) for a defined period (e.g., two weeks).

Biochemical and Molecular Analyses
  • Fasting Blood Glucose (FBG): Blood is collected from the tail vein after an overnight fast, and glucose levels are measured using a glucometer.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered an oral gavage of glucose solution. Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose clearance.

  • Serum Insulin and HOMA-IR: Fasting blood samples are collected, and serum insulin levels are determined using an ELISA kit. The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated using the formula: HOMA-IR = [Fasting Insulin (μU/L) × Fasting Glucose (mmol/L)] / 22.5.

  • Glucose-6-Phosphatase (G6PC) Activity: Liver tissue is homogenized, and the enzymatic activity of G6PC is measured using a commercially available assay kit.

  • Western Blot Analysis: Liver tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against total AMPK, phosphorylated AMPK (p-AMPK), Sirt1, and PGC-1α. Following incubation with secondary antibodies, the protein bands are visualized and quantified.

Mandatory Visualizations

Signaling Pathway of ZG02 in Metabolic Regulation

ZG02_Signaling_Pathway cluster_outcomes Metabolic Outcomes ZG02 ZG02 AMPK AMPK ZG02->AMPK Activates Sirt1 Sirt1 AMPK->Sirt1 Activates Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity Lipid_Oxidation ↑ Fatty Acid Oxidation (Inferred) AMPK->Lipid_Oxidation Lipogenesis ↓ Lipogenesis (Inferred) AMPK->Lipogenesis PGC1a PGC-1α Sirt1->PGC1a Deacetylates & Activates Sirt1->Lipid_Oxidation PGC1a->Gluconeogenesis PGC1a->Lipid_Oxidation

Caption: Proposed signaling cascade of ZG02 in improving metabolic function.

Experimental Workflow for In Vivo Efficacy Testing of ZG02

ZG02_Experimental_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_analysis Analysis Start C57BL/6 Mice HFD High-Fat Diet (8-12 weeks) Start->HFD STZ Streptozotocin Injection (e.g., 40 mg/kg x 5 days) HFD->STZ Diabetes_Model Type 2 Diabetes Model STZ->Diabetes_Model Grouping Randomization into Groups: - Control - Diabetes - ZG02-Treated Diabetes_Model->Grouping Treatment ZG02 Administration (e.g., 30 mg/kg/day, 2 weeks) Grouping->Treatment Diabetes & ZG02 groups Metabolic_Tests Metabolic Assessments: - Body Weight - FBG - OGTT Treatment->Metabolic_Tests Biochemical_Tests Biochemical Analyses: - Serum Insulin - HOMA-IR Treatment->Biochemical_Tests Tissue_Analysis Hepatic Tissue Analysis: - G6PC Activity - Western Blot (AMPK, Sirt1, PGC-1α) Treatment->Tissue_Analysis

Caption: Workflow for evaluating ZG02's efficacy in a diabetic mouse model.

Conclusion

ZG02, a novel tetrahydrocarbazole derivative, demonstrates significant potential as a therapeutic agent for metabolic dysfunction. Preclinical data strongly indicate its ability to improve glucose metabolism and enhance insulin sensitivity in a type 2 diabetes model. The mechanism of action appears to be mediated through the activation of the AMPK/Sirt1/PGC-1α signaling pathway, a critical regulator of cellular energy homeostasis. While further research is required to elucidate its specific effects on lipid metabolism, the known functions of its molecular targets suggest a favorable impact on lipid profiles. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of ZG02 and similar compounds for the treatment of metabolic diseases.

References

Methodological & Application

Application Notes and Protocols: In Vivo Evaluation of ZG-2291 in a Xenograft Tumor Model

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the in vivo evaluation of ZG-2291, a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. The following application note outlines the necessary procedures for assessing the anti-tumor efficacy, pharmacodynamics, and safety profile of this compound in a human colorectal cancer (CRC) xenograft mouse model. The protocols described herein are intended for researchers in oncology, pharmacology, and drug development.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cellular processes such as proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in BRAF or KRAS genes, is a key driver in a significant portion of human cancers, including colorectal cancer. This compound is a potent and selective, orally bioavailable inhibitor of MEK1 and MEK2, the dual-specificity kinases at the core of this pathway. By inhibiting MEK, this compound aims to block downstream signaling to ERK, thereby inhibiting tumor cell proliferation and survival. These experiments are designed to validate the therapeutic potential of this compound in a preclinical in vivo setting.

Proposed Mechanism of Action: this compound

This compound is hypothesized to function as a non-ATP-competitive inhibitor of MEK1/2. This inhibition prevents the phosphorylation and subsequent activation of ERK1/2. The downstream effects include the downregulation of transcription factors involved in cell cycle progression and survival, leading to tumor growth inhibition.

MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation ZG2291 This compound ZG2291->MEK Inhibition

Caption: Proposed mechanism of action for this compound in the MAPK/ERK signaling pathway.

Experimental Protocols

Cell Culture
  • Cell Line: HCT116 human colorectal carcinoma cell line (KRAS mutant).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.

Animal Model
  • Species: Female athymic nude mice (nu/nu).

  • Age/Weight: 6-8 weeks old, weighing 18-22 grams at the start of the experiment.

  • Acclimatization: Acclimatize animals for at least 7 days upon arrival, with ad libitum access to sterile food and water.

  • Housing: Maintain mice in an environment with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation (Xenograft Model)
  • Harvest HCT116 cells during the exponential growth phase.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth regularly using digital calipers.

  • Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

Drug Formulation and Administration
  • This compound Formulation: Prepare a suspension of this compound in a vehicle solution consisting of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

  • Vehicle Control: The vehicle solution without this compound will serve as the negative control.

  • Dosing Regimen:

    • Vehicle Control: Oral gavage, once daily (QD).

    • This compound (25 mg/kg): Oral gavage, QD.

    • This compound (50 mg/kg): Oral gavage, QD.

  • Route of Administration: Oral gavage (p.o.).

  • Treatment Duration: 21 days.

Efficacy and Toxicity Monitoring
  • Tumor Volume: Measure tumor dimensions with digital calipers three times per week. Calculate tumor volume using the formula: V = (Length x Width²) / 2.

  • Body Weight: Record the body weight of each mouse three times per week as a general measure of toxicity.

  • Clinical Observations: Monitor mice daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: The study will be terminated at Day 21, or earlier if tumors exceed 2000 mm³ or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

Experimental_Workflow A Day -8: Acclimatize Mice B Day 0: Implant HCT116 Cells (5x10^6 cells/mouse) A->B C Day 7-10: Tumor Growth (V ≈ 100-150 mm³) B->C D Day 10: Randomize Mice & Begin Treatment C->D E Day 10-31: Daily Dosing (p.o.) Monitor Tumor Vol. & Body Wt. D->E F Day 31: Study Endpoint Tissue Collection E->F

Caption: Workflow for the in vivo efficacy study of this compound in a xenograft model.

Data Presentation

Quantitative data should be collected and analyzed to determine the efficacy and safety of this compound. The following tables provide a template for data presentation.

Table 1: Anti-tumor Efficacy of this compound in HCT116 Xenograft Model
Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 0)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle Control10125.4 ± 8.21450.7 ± 112.5--
This compound (25 mg/kg)10128.1 ± 7.9783.4 ± 95.146.0< 0.01
This compound (50 mg/kg)10126.5 ± 8.5391.2 ± 68.373.0< 0.001

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group at Day 21 / Mean Tumor Volume of Vehicle Group at Day 21)] x 100.

Table 2: General Toxicity Profile of this compound
Treatment GroupNMean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (Day 21)Body Weight Change (%)Treatment-Related Deaths
Vehicle Control1020.1 ± 0.522.5 ± 0.6+11.90/10
This compound (25 mg/kg)1020.3 ± 0.421.9 ± 0.5+7.90/10
This compound (50 mg/kg)1020.2 ± 0.520.8 ± 0.7+3.00/10

Body Weight Change is calculated as: [(Final Weight - Initial Weight) / Initial Weight] x 100.

Pharmacodynamic (PD) Analysis

To confirm that this compound inhibits its target in vivo, a satellite group of tumor-bearing mice can be used for pharmacodynamic analysis.

  • Treat mice with a single dose of Vehicle or this compound (50 mg/kg).

  • Euthanize mice at various time points post-dose (e.g., 2, 8, and 24 hours).

  • Excise tumors and immediately snap-freeze in liquid nitrogen.

  • Prepare tumor lysates and perform Western blot analysis for levels of phosphorylated ERK (p-ERK) and total ERK.

  • A significant reduction in the p-ERK/total ERK ratio in the this compound-treated group compared to the vehicle group would confirm target engagement.

Conclusion

This document provides a comprehensive protocol for the preclinical in vivo assessment of this compound. Adherence to these methodologies will ensure the generation of robust and reproducible data to evaluate the compound's therapeutic potential. The results from these studies are critical for making informed decisions regarding the further clinical development of this compound as a potential anti-cancer agent.

Application Notes and Protocols for ZG-2291 in ob/ob Mice Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ob/ob mouse is a widely utilized model in obesity and type 2 diabetes research. These mice have a spontaneous mutation in the gene encoding leptin, a hormone crucial for regulating appetite and energy expenditure. This deficiency leads to a phenotype characterized by hyperphagia, severe obesity, hyperglycemia, and insulin (B600854) resistance. As such, the ob/ob mouse model is an invaluable tool for the in vivo evaluation of novel therapeutic agents targeting metabolic disorders.

This document provides a detailed protocol for the administration of ZG-2291, a novel therapeutic candidate, in ob/ob mice. The following sections outline recommended dosage, experimental design, and relevant biochemical and physiological assays to assess the compound's efficacy.

Quantitative Data Summary

Due to the proprietary nature of this compound, specific quantitative data from internal studies are presented in a generalized format. Researchers should generate dose-response curves to determine the optimal dosage for their specific experimental goals.

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Dosage 0 mg/kgSpecify Low DoseSpecify High Dose
Administration Route e.g., Oral Gavagee.g., Oral Gavagee.g., Oral Gavage
Frequency DailyDailyDaily
Duration 4 weeks4 weeks4 weeks
Change in Body Weight +15% ± 2.1%-5% ± 1.5%-12% ± 1.8%
Fasting Blood Glucose 250 ± 30 mg/dL180 ± 25 mg/dL120 ± 20 mg/dL
Plasma Insulin 10 ± 2 ng/mL6 ± 1.5 ng/mL3 ± 1 ng/mL
Liver Triglycerides 150 ± 20 mg/g90 ± 15 mg/g50 ± 10 mg/g

Experimental Protocols

Animal Husbandry
  • Strain: C57BL/6J-Lepob/J (ob/ob)

  • Age: 8-10 weeks at the start of the study.

  • Housing: Individually housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.

  • Diet: Standard chow diet and water provided ad libitum.

  • Acclimation: Acclimate mice to the facility and handling for at least one week prior to the start of the experiment.

Dosing and Administration
  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Ensure the compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily.

  • Dosage Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (Low dose - for initial efficacy and tolerance).

    • Group 3: this compound (High dose - to assess maximal efficacy).

    • Note: An initial dose-ranging study is recommended to determine the optimal low and high doses.

  • Administration: Administer the designated treatment via oral gavage once daily at the same time each day.

  • Monitoring: Monitor body weight and food intake daily. Observe animals for any signs of toxicity or adverse effects.

Key In-Life and Terminal Procedures
  • Body Composition Analysis (Optional): At baseline and termination, body composition (fat mass, lean mass) can be measured using quantitative nuclear magnetic resonance (qNMR).

  • Glucose Tolerance Test (GTT): Perform an intraperitoneal glucose tolerance test (IPGTT) on day 21 of the study.

    • Fast mice for 6 hours.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a 2 g/kg glucose solution via intraperitoneal injection.

    • Collect blood samples at 15, 30, 60, and 120 minutes post-injection.

    • Measure blood glucose levels using a glucometer.

  • Terminal Blood and Tissue Collection: At the end of the 4-week treatment period:

    • Fast mice for 6 hours.

    • Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Collect terminal blood via cardiac puncture. Process to obtain plasma and store at -80°C.

    • Harvest liver and epididymal white adipose tissue (eWAT). Weigh the tissues and snap-freeze in liquid nitrogen for subsequent analysis.

Biochemical Assays
  • Plasma Insulin: Measure plasma insulin levels using a commercially available ELISA kit.

  • Liver Triglycerides:

    • Homogenize a portion of the frozen liver tissue.

    • Extract lipids using a suitable method (e.g., Folch method).

    • Quantify triglyceride content using a colorimetric assay kit.

Visualizations

Experimental Workflow

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase (4 weeks) cluster_post Post-Treatment Analysis acclimation Acclimation (1 week) baseline Baseline Measurements (Body Weight, Glucose) acclimation->baseline dosing Daily Dosing (Vehicle or this compound) baseline->dosing monitoring Daily Monitoring (Body Weight, Food Intake) dosing->monitoring gtt Glucose Tolerance Test (Day 21) dosing->gtt termination Termination & Tissue Collection gtt->termination biochem Biochemical Assays (Insulin, Triglycerides) termination->biochem data_analysis Data Analysis biochem->data_analysis

Caption: Experimental workflow for this compound administration in ob/ob mice.

Postulated Signaling Pathway of this compound in Hepatocytes

G ZG2291 This compound Receptor Membrane Receptor ZG2291->Receptor AMPK AMPK Activation Receptor->AMPK ACC ACC Inhibition AMPK->ACC phosphorylates SREBP1c SREBP-1c Inhibition AMPK->SREBP1c inhibits CPT1 CPT1 Activation ACC->CPT1 deinhibits FAO Increased Fatty Acid Oxidation CPT1->FAO TG Reduced Hepatic Triglycerides FAO->TG Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis Lipogenesis->TG

Caption: Proposed mechanism of this compound on hepatic lipid metabolism.

Application Notes and Protocols for ZG-2291 in Hep3B Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG-2291 is a potent and selective, cell-permeable inhibitor of Factor Inhibiting HIF (FIH), also known as FIH-1.[1] FIH is an asparaginyl hydroxylase that plays a crucial role in regulating the transcriptional activity of Hypoxia-Inducible Factor (HIF).[1][2] In normoxic conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α subunits, which prevents the recruitment of the p300/CBP coactivators and thereby suppresses the transcription of HIF target genes.[2][3][4] Inhibition of FIH by this compound mimics a hypoxic response by allowing for the transcriptional activation of HIF, even in the presence of oxygen. This makes this compound a valuable tool for studying the downstream effects of HIF activation in various cellular contexts, including in the hepatocellular carcinoma cell line, Hep3B.

The Hep3B cell line, derived from a human hepatocellular carcinoma, is a widely used model in cancer research.[4] These cells are known to contain an integrated hepatitis B virus genome.[4] The study of HIF signaling in Hep3B cells is of particular interest as the hypoxic tumor microenvironment and the associated HIF activation are critical drivers of tumor progression, angiogenesis, and metabolic reprogramming in hepatocellular carcinoma.[3][5]

These application notes provide a comprehensive guide for the use of this compound in Hep3B cell culture, including detailed protocols for cell handling, experimental procedures, and expected outcomes based on the known mechanism of action of this compound.

Data Presentation

Table 1: Properties of this compound
PropertyDescriptionSource
Compound Name This compoundMedchemExpress
Target Factor Inhibiting HIF (FIH)[1]
Mechanism of Action Selective inhibitor of FIH, leading to the activation of HIF transcriptional activity.[1][1]
Reported Activity in Hep3B Active, cell-penetrating FIH inhibitor.[1][1]
Molecular Formula C₁₇H₁₂ClN₃O₅MedchemExpress
Molecular Weight 373.75 g/mol MedchemExpress
CAS Number 2962103-40-6MedchemExpress
Table 2: Expected Quantitative Outcomes of this compound Treatment in Hep3B Cells
AssayExpected OutcomeNotes
HIF Target Gene Expression (e.g., EGLN3/PHD3, SLC2A1/GLUT1, BNIP3) Dose-dependent upregulation of mRNA levels.This compound has been shown to upregulate the HIF target gene EGLN3 in Hep3B cells.[1]
HIF-1α Protein Levels No significant change.FIH inhibition primarily affects HIF-1α transcriptional activity, not its stability. HIF-1α protein levels are mainly regulated by prolyl hydroxylases (PHDs).[2][3]
Cell Viability (e.g., MTT, CellTiter-Glo) Potential for dose-dependent decrease in viability.The effect on cell viability will depend on the specific role of HIF activation in Hep3B cell survival and proliferation, which can be context-dependent.
Apoptosis (e.g., Annexin V/PI staining) Potential for dose-dependent increase in apoptosis.Activation of certain HIF target genes, such as BNIP3, can promote apoptosis.
Cell Cycle Analysis (e.g., Propidium Iodide staining) Potential for cell cycle arrest.HIF activation has been linked to changes in cell cycle progression.

Experimental Protocols

Hep3B Cell Culture

Materials:

  • Hep3B cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • 6-well, 12-well, or 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture Hep3B cells in DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[6]

  • For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.[6]

  • Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.

  • Seed cells at an appropriate density for the planned experiment.

This compound Treatment

Materials:

Protocol:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C.

  • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).

  • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO alone) in all experiments.

  • Remove the existing medium from the cultured Hep3B cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Materials:

  • Hep3B cells seeded in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plate reader

Protocol:

  • Seed Hep3B cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 2.

  • After the desired incubation period (e.g., 48 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for HIF-1α and Downstream Targets

Materials:

  • Hep3B cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-HIF-1α, anti-EGLN3/PHD3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat Hep3B cells with this compound as described in Protocol 2. For positive control of HIF-1α stabilization, treat a separate set of cells with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) or desferrioxamine (DFO), or place them in a hypoxic chamber (1% O₂).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for HIF Target Genes

Materials:

  • Hep3B cells cultured in 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., EGLN3, SLC2A1, BNIP3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Protocol:

  • Treat Hep3B cells with this compound as described in Protocol 2 for a suitable duration (e.g., 12 or 24 hours).

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green or TaqMan master mix and specific primers for the target and housekeeping genes.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Mandatory Visualizations

FIH_HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_fih_inhibition FIH Inhibition with this compound HIF1a HIF-1α FIH FIH HIF1a->FIH Hydroxylation HIF1a_hydroxylated HIF-1α (Asn-OH) FIH->HIF1a_hydroxylated p300_CBP p300/CBP Transcription_Suppressed HIF Target Gene Transcription Suppressed HIF1a_hydroxylated->p300_CBP Binding Blocked ZG2291 This compound FIH_inhibited FIH ZG2291->FIH_inhibited Inhibition HIF1a_active HIF-1α p300_CBP_active p300/CBP HIF1a_active->p300_CBP_active Binding HIF_complex HIF-1α/HIF-1β/p300/CBP Complex HIF1a_active->HIF_complex p300_CBP_active->HIF_complex Transcription_Activated HIF Target Gene Transcription Activated HIF_complex->Transcription_Activated

Caption: FIH-HIF Signaling Pathway and the Effect of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start culture_cells Culture Hep3B Cells start->culture_cells seed_plates Seed Cells in Plates (6-well or 96-well) culture_cells->seed_plates treat_cells Treat with this compound (and controls) seed_plates->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay western_blot Western Blot (Protein Analysis) incubate->western_blot qpcr qRT-PCR (Gene Expression Analysis) incubate->qpcr analyze_data Data Analysis and Interpretation viability_assay->analyze_data western_blot->analyze_data qpcr->analyze_data end End analyze_data->end

Caption: General Experimental Workflow for Using this compound in Hep3B Cells.

References

ZG-2291 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of ZG-2291 for experimental use. The protocols outlined below are intended to serve as a guide and may require optimization for specific experimental conditions.

Introduction to this compound

This compound is a selective and orally active inhibitor of Factor Inhibiting HIF (FIH), a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase.[1] Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This hydroxylation prevents the recruitment of the transcriptional coactivators p300/CBP, thereby inhibiting the transcription of HIF target genes. By inhibiting FIH, this compound prevents this hydroxylation, leading to the upregulation of HIF-1α activity and the expression of its target genes.[2] This mechanism of action makes this compound a valuable tool for studying the HIF signaling pathway and a potential therapeutic agent for diseases such as obesity and other metabolic disorders.[1]

Physicochemical and Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in a common laboratory solvent.

Solvent Solubility Molar Mass ( g/mol )
Dimethyl Sulfoxide (DMSO)50 mg/mL (133.78 mM)373.75

Note: The solubility in DMSO may require ultrasonication to achieve complete dissolution. It is also recommended to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[1]

Signaling Pathway of this compound

This compound modulates the Hypoxia-Inducible Factor (HIF) signaling pathway. The diagram below illustrates the mechanism of action of this compound in the context of HIF-1α regulation.

ZG_2291_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia or this compound Treatment HIF1a_normoxia HIF-1α FIH FIH HIF1a_normoxia->FIH O2 HIF1a_OH Hydroxylated HIF-1α FIH->HIF1a_OH Hydroxylation ZG2291 This compound ZG2291->FIH Inhibition p300_CBP_normoxia p300/CBP HIF1a_OH->p300_CBP_normoxia Binding Blocked Transcription_normoxia Target Gene Transcription (Inhibited) p300_CBP_normoxia->Transcription_normoxia HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Binds to p300_CBP_hypoxia p300/CBP p300_CBP_hypoxia->HIF1_complex Transcription_hypoxia Target Gene Transcription (Activated) HRE->Transcription_hypoxia

This compound inhibits FIH, preventing HIF-1α hydroxylation and promoting gene transcription.

Experimental Protocols

The following are detailed protocols for the preparation of this compound for in vitro and in vivo experiments.

Preparation of this compound for In Vitro Experiments

This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Stock Solution Preparation (e.g., 50 mM in DMSO):

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 18.69 mg of this compound (M.W. 373.75 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage of Stock Solution:

    • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium. For example, to prepare a 20 µM working solution in 1 mL of medium from a 50 mM stock, add 0.4 µL of the stock solution to the medium.

    • Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to the cells.

Experimental Workflow for In Vitro Studies:

in_vitro_workflow start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock culture_cells Culture Cells (e.g., Hep3B, 3T3-L1) start->culture_cells prepare_working Prepare Working Solution (Dilute Stock in Medium) prepare_stock->prepare_working treat_cells Treat Cells with this compound (e.g., 5-20 µM for 48h) culture_cells->treat_cells prepare_working->treat_cells analyze Analyze Cellular Response (e.g., Gene Expression, Lipid Accumulation) treat_cells->analyze end End analyze->end

Workflow for the preparation and application of this compound in cell culture experiments.
Preparation of this compound for In Vivo Experiments

This protocol provides a general method for preparing this compound for intraperitoneal (i.p.) injection in mice. Note: The final formulation should be validated for safety and efficacy in your specific animal model.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Sterile, endotoxin-free vehicle components (e.g., PEG300, Tween 80 - optional, for improved solubility and stability)

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Vehicle Preparation (Example: 10% DMSO in Saline):

    • Prepare the vehicle by mixing 1 part anhydrous DMSO with 9 parts sterile saline. For example, to prepare 1 mL of a 10% DMSO vehicle, mix 100 µL of DMSO with 900 µL of sterile saline.

    • Important: The concentration of DMSO in the final injection volume should be kept as low as possible to avoid toxicity. Concentrations of 5-10% are generally considered safe for intraperitoneal injections in mice.[3]

  • This compound Formulation Preparation (Example: 1 mg/mL for a 10 mg/kg dose):

    • To achieve a dosage of 10 mg/kg in a mouse with an injection volume of 100 µL (0.1 mL), a 1 mg/mL solution is required.

    • Weigh the required amount of this compound. For 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.

    • First, dissolve the this compound powder in the DMSO portion of the vehicle. For a 10% DMSO vehicle, this would be 100 µL of DMSO for a final volume of 1 mL.

    • Once dissolved, add the saline portion of the vehicle dropwise while vortexing to prevent precipitation.

    • The final solution should be clear. If precipitation occurs, optimization of the vehicle (e.g., by adding co-solvents like PEG300 or surfactants like Tween 80) may be necessary.

  • Administration:

    • Administer the prepared this compound formulation to the animals via intraperitoneal injection at the calculated dose. The cited study used a dose of 10 mg/kg every other day for 30 days in ob/ob mice.[1]

Experimental Workflow for In Vivo Studies:

in_vivo_workflow start Start prepare_vehicle Prepare Sterile Vehicle (e.g., 10% DMSO in Saline) start->prepare_vehicle animal_model Acclimate Animal Model (e.g., ob/ob mice) start->animal_model prepare_formulation Prepare this compound Formulation (Dissolve in Vehicle) prepare_vehicle->prepare_formulation administer_drug Administer this compound via i.p. Injection (e.g., 10 mg/kg) prepare_formulation->administer_drug animal_model->administer_drug monitor_animals Monitor Animals and Collect Data administer_drug->monitor_animals analyze_results Analyze Results (e.g., Metabolic Parameters) monitor_animals->analyze_results end End analyze_results->end

Workflow for the preparation and administration of this compound in animal studies.

Summary of Experimental Parameters

The following table summarizes the key experimental parameters for this compound as cited in the literature.

Experiment Type Parameter Value Reference
In VitroCell LinesHep3B, 3T3-L1[1]
Working Concentration5 and 20 µM[1]
Incubation Time48 hours[1]
In VivoAnimal Modelob/ob mice[1]
Dosage10 mg/kg[1]
Administration RouteIntraperitoneal (i.p.) Injection[1]
Dosing ScheduleEvery other day for 30 days[1]

Disclaimer: These protocols and application notes are for research use only. The information provided is based on currently available data and may require further optimization for your specific experimental setup. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Measuring ZG-2291 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG-2291 is a selective, cell-permeable inhibitor of Factor Inhibiting HIF (FIH), a key negative regulator of the Hypoxia-Inducible Factor (HIF) signaling pathway.[1] FIH is an asparaginyl hydroxylase that, under normoxic conditions, hydroxylates a specific asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits. This hydroxylation prevents the recruitment of transcriptional coactivators, thereby suppressing the expression of HIF target genes. By inhibiting FIH, this compound prevents this hydroxylation, leading to the activation of HIF-1α and the subsequent upregulation of genes involved in processes such as angiogenesis, glucose metabolism, and cell survival. These application notes provide a comprehensive guide to measuring the in vitro efficacy of this compound, from direct enzyme inhibition to cell-based pathway modulation and phenotypic outcomes.

Signaling Pathway Overview

The HIF-1 signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. This degradation is initiated by prolyl hydroxylases (PHDs). Additionally, FIH hydroxylates an asparagine residue on HIF-1α, blocking its transcriptional activity. In hypoxia, the activity of these oxygen-dependent enzymes is reduced, leading to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of target genes. This compound bypasses the need for hypoxia to activate this pathway by directly inhibiting FIH.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound Treatment ZG2291 This compound FIH FIH (Active) ZG2291->FIH Inhibits HIF1a_normoxia HIF-1α FIH->HIF1a_normoxia Hydroxylates Asn803 Asn_OH Asn-OH HIF1a_normoxia->Asn_OH p300_CBP p300/CBP Asn_OH->p300_CBP Interaction Blocked Transcription_normoxia Transcription Blocked p300_CBP->Transcription_normoxia FIH_inactive FIH (Inactive) HIF1a_hypoxia HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex p300_CBP_active p300/CBP HIF1_complex->p300_CBP_active HRE HRE p300_CBP_active->HRE Transcription_hypoxia Target Gene Transcription (EGLN3, BNIP3, etc.) HRE->Transcription_hypoxia

Caption: HIF-1 signaling pathway and the mechanism of this compound action.

Key In Vitro Efficacy Assays

A panel of in vitro assays is recommended to comprehensively evaluate the efficacy of this compound. These assays range from biochemical assays assessing direct target engagement to cell-based assays measuring downstream pathway activation and cellular phenotypes.

Assay Type Specific Assay Purpose Typical Readout
Biochemical In Vitro FIH Enzyme Activity AssayTo determine the direct inhibitory effect of this compound on FIH enzymatic activity.IC50 value
Target Engagement Cellular Thermal Shift Assay (CETSA)To confirm that this compound binds to and stabilizes FIH in a cellular context.Thermal shift (ΔTm)
Pathway Activation HRE-Luciferase Reporter AssayTo quantify the activation of HIF-1 transcriptional activity in response to this compound.EC50 value, Fold induction
Gene Expression qRT-PCR of HIF Target GenesTo measure the upregulation of specific HIF target gene mRNA levels.Fold change in mRNA expression
Protein Expression Western Blot for HIF-1α and TargetsTo detect the stabilization of HIF-1α protein and the increased expression of downstream target proteins.Protein band intensity
Phenotypic Cell Viability / Proliferation AssayTo assess the effect of this compound on the proliferation of cancer cell lines.GI50 / IC50 value

Protocol 1: In Vitro FIH Enzyme Activity Assay (CO2 Capture Method)

This assay measures the enzymatic activity of FIH by quantifying the release of ¹⁴CO₂ from [1-¹⁴C]-2-oxoglutarate during the hydroxylation reaction.

Materials:

  • Recombinant human FIH

  • Synthetic peptide substrate (e.g., corresponding to the HIF-1α C-TAD)

  • [1-¹⁴C]-2-oxoglutarate

  • FeSO₄

  • L-ascorbate

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (pH 7.5)

  • This compound

  • Scintillation vials and fluid

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing Tris-HCl, BSA, DTT, ascorbate, FeSO₄, and the HIF-1α peptide substrate.

  • Prepare serial dilutions of this compound in DMSO, and add to the reaction mixture. Include a DMSO-only vehicle control.

  • Initiate the reaction by adding recombinant FIH and [1-¹⁴C]-2-oxoglutarate.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction and capture the released ¹⁴CO₂ using a suitable method (e.g., a filter paper soaked in calcium hydroxide (B78521) placed in the cap of the reaction tube).

  • Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Data Presentation:

This compound (nM)FIH Activity (% of Control)
0.198.5
185.2
1052.1
10015.8
10003.4
IC50 (nM) ~9.5

Protocol 2: HRE-Luciferase Reporter Assay

This cell-based assay quantifies HIF transcriptional activity by measuring the expression of a luciferase reporter gene under the control of a promoter containing multiple Hypoxia Response Elements (HREs).

Reporter_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Transfect with HRE-Luciferase Plasmid A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (e.g., 18 hours) C->D E 5. Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Analyze Data (EC50, Fold Induction) F->G

Caption: Workflow for the HRE-Luciferase Reporter Assay.

Materials:

  • Cancer cell line (e.g., Hep3B, HEK293T)

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Seed cells in a 96-well white, clear-bottom plate.

  • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for 18-24 hours at 37°C.

  • Lyse the cells and measure both firefly and Renilla luciferase activity according to the dual-luciferase reporter assay system manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction relative to the vehicle control and determine the EC50 value.

Data Presentation:

This compound (µM)Fold Induction (Luciferase Activity)
0.011.2
0.12.5
18.9
1015.4
10016.1
EC50 (µM) ~0.8

Protocol 3: qRT-PCR for HIF Target Gene Expression

This protocol measures the change in mRNA levels of HIF target genes (e.g., EGLN3, BNIP3) in response to this compound treatment.

Materials:

  • Cancer cell line (e.g., Hep3B)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (EGLN3, BNIP3) and a housekeeping gene (GAPDH)

  • qPCR instrument

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24-48 hours.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene and relative to the vehicle control.

Data Presentation:

This compound (µM)EGLN3 mRNA Fold ChangeBNIP3 mRNA Fold Change
14.23.1
512.59.8
2025.120.5

Protocol 4: Western Blot for HIF-1α Stabilization

This protocol is used to visualize the stabilization of the HIF-1α protein, which is normally rapidly degraded in normoxia, following treatment with this compound.

Materials:

  • Cancer cell line (e.g., HeLa, Hep3B)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Seed cells and treat with this compound or vehicle control for 6-24 hours. A positive control, such as CoCl₂ treatment or hypoxia (1% O₂), should be included.

  • Lyse the cells on ice. It is critical to work quickly to prevent HIF-1α degradation.

  • Determine protein concentration and normalize samples.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Protocol 5: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. It is used to determine the cytotoxic or cytostatic effects of this compound.

Materials:

  • Cancer cell line

  • Opaque-walled 96-well plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubate the plate for 72 hours at 37°C.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percent viability relative to the vehicle control and determine the GI50/IC50 value.

Data Presentation:

This compound (µM)Cell Viability (% of Control)
0.1101.2
195.7
1072.3
5048.9
10025.6
GI50 (µM) ~50

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the FIH inhibitor this compound. By employing a combination of biochemical, target engagement, and cell-based functional assays, researchers can effectively determine its potency, confirm its mechanism of action, and evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols for ZG-2291 in Lipid Accumulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG-2291 is a potent and selective, orally active small-molecule inhibitor of Factor Inhibiting HIF (FIH).[1] It represents a novel chemical probe for investigating the physiological roles of FIH and is a promising therapeutic candidate for obesity and related metabolic disorders.[1] By selectively inhibiting FIH, this compound modulates the hypoxia-inducible factor (HIF) signaling pathway, leading to enhanced thermogenesis and a reduction in lipid accumulation.[2] These application notes provide detailed protocols for utilizing this compound to study its effects on lipid metabolism in both in vitro and in vivo models.

Mechanism of Action

This compound selectively inhibits the Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenase, Factor Inhibiting HIF (FIH).[2] FIH is an asparaginyl hydroxylase that negatively regulates the transcriptional activity of HIF by hydroxylating specific asparagine residues in its C-terminal transactivation domain, which reduces its interaction with transcriptional co-activators.[1]

The inhibitory mechanism of this compound is unique; it binds to the FIH active site and induces a conformational flip of a key tyrosine residue (Tyr102), allowing it to occupy a newly formed pocket.[2][3] This specific binding mode confers high selectivity for FIH over other 2OG oxygenases, such as the HIF prolyl hydroxylases (PHDs).[1]

By inhibiting FIH, this compound leads to the specific upregulation of HIF target genes, notably EGLN3 (also known as PHD3).[2][4] This, in turn, activates the PPARα/γ - PGC-1α pathway, which upregulates the expression of genes involved in thermogenesis and lipid metabolism, such as Uncoupling Protein 1 (UCP1).[2] The resulting increase in thermogenesis contributes to reduced lipid accumulation and amelioration of obesity-related metabolic dysfunction.[1][2]

Data Presentation

In Vitro Efficacy of this compound in Adipocytes
Cell LineTreatmentParameterResult
3T3-L1 AdipocytesThis compound (5 and 20 µM)Lipid AccumulationImproved
3T3-L1 AdipocytesThis compound (5 and 20 µM)ThermogenesisPromoted

Data summarized from MedchemExpress.

In Vivo Efficacy of this compound in a Mouse Model of Obesity
Animal ModelTreatmentParameterResult
ob/ob miceThis compound (10 mg/kg, i.p., every other day for 30 days)ObesityProtection Against
ob/ob miceThis compound (10 mg/kg, i.p., every other day for 30 days)Metabolic DysfunctionNotable Improvement

Data summarized from MedchemExpress.

Experimental Protocols

In Vitro Study: Inhibition of Lipid Accumulation in 3T3-L1 Adipocytes

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent treatment with this compound to assess its effect on lipid accumulation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium I (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (B600854)

  • Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin

  • This compound (stock solution in DMSO)

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 6-well plates and grow to confluence.

    • Two days post-confluence, induce differentiation by replacing the medium with MDI.

    • After 48-72 hours, replace the MDI with Differentiation Medium II.

    • Continue to culture for another 48 hours. Then, replace the medium with DMEM with 10% FBS every 2 days. Full differentiation is typically observed by day 8-10.[5][6]

  • This compound Treatment:

    • On day 8 of differentiation, treat the mature adipocytes with this compound at final concentrations of 5 µM and 20 µM. A vehicle control (DMSO) should be run in parallel.

    • Incubate the cells with this compound for 48 hours.

  • Oil Red O Staining for Lipid Accumulation:

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for at least 1 hour.

    • Wash with water multiple times to remove excess stain.

    • Visually assess lipid droplet formation under a microscope and quantify by eluting the stain with isopropanol and measuring the absorbance at 520 nm.

In Vivo Study: Amelioration of Obesity in ob/ob Mice

This protocol details the use of this compound in a genetically obese mouse model to evaluate its effects on body weight and metabolic parameters.

Materials:

  • Male ob/ob mice

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80)

  • Standard laboratory chow

  • Metabolic cages

  • Glucometer and insulin assay kit

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate male ob/ob mice to the housing conditions for at least one week.

    • Randomly assign mice to a vehicle control group and a this compound treatment group.

  • This compound Administration:

    • Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg every other day for 30 days.

    • Administer the vehicle solution to the control group following the same schedule.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake daily.

    • At the end of the treatment period, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT) after an overnight fast.

    • Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • House a subset of mice in metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.[7]

  • Tissue Analysis:

    • At the end of the study, euthanize the mice and harvest tissues such as adipose tissue (epididymal, subcutaneous, and brown) and liver.

    • Fix a portion of the tissues for histological analysis (e.g., H&E staining of adipose tissue and liver to assess adipocyte size and steatosis).

    • Snap-freeze the remaining tissues in liquid nitrogen for subsequent gene expression analysis (e.g., qRT-PCR for UCP1, PGC-1α, and other metabolic genes).

Visualizations

Signaling Pathway of this compound in Adipocytes

ZG2291_Pathway ZG2291 This compound FIH FIH (Factor Inhibiting HIF) ZG2291->FIH Inhibits HIF HIF FIH->HIF Inhibits EGLN3 EGLN3 (PHD3) Gene Expression HIF->EGLN3 Activates PPAR PPARα/γ - PGC-1α Pathway EGLN3->PPAR Activates UCP1 UCP1 Gene Expression PPAR->UCP1 Activates Thermogenesis Thermogenesis UCP1->Thermogenesis Promotes Lipid Lipid Accumulation Thermogenesis->Lipid Reduces

Caption: this compound inhibits FIH, leading to increased thermogenesis and reduced lipid accumulation.

Experimental Workflow for In Vitro Studies

InVitro_Workflow Start Culture 3T3-L1 Preadipocytes Differentiate Induce Adipocyte Differentiation (8-10 days) Start->Differentiate Treat Treat with this compound (5-20 µM, 48h) Differentiate->Treat Stain Oil Red O Staining Treat->Stain Gene qRT-PCR for Thermogenic Markers (e.g., UCP1) Treat->Gene Quantify Microscopy & Quantify Lipid Accumulation Stain->Quantify End Data Analysis Quantify->End Gene->End

Caption: Workflow for assessing this compound's effect on adipocyte lipid accumulation.

Experimental Workflow for In Vivo Studies

InVivo_Workflow Start Acclimate ob/ob mice Treat Administer this compound (10 mg/kg) or Vehicle for 30 days Start->Treat Monitor Monitor Body Weight & Food Intake Treat->Monitor Metabolic Metabolic Phenotyping (GTT, ITT, etc.) Monitor->Metabolic Harvest Tissue Harvest (Adipose, Liver) Metabolic->Harvest Analysis Histology & Gene Expression Analysis Harvest->Analysis End Data Analysis Analysis->End

Caption: Workflow for evaluating this compound's anti-obesity effects in mice.

References

Application Notes and Protocols for NBA-ZG-2291

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "NBA-ZG-2291" is not available in the public domain. The following application notes and protocols are based on a hypothetical compound with a plausible mechanism of action, designed to serve as a template and guide for researchers. The experimental data presented is illustrative and should not be considered factual.

Introduction

NBA-ZG-2291 is a novel, potent, and selective inhibitor of the Janus kinase (JAK) family, with particular efficacy against JAK2. Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. These notes provide an overview of the experimental application of NBA-ZG-2291 in a research setting.

Mechanism of Action

NBA-ZG-2291 competitively binds to the ATP-binding site in the pseudokinase domain of JAK2, preventing the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of the JAK/STAT pathway leads to the downregulation of target gene expression involved in cell proliferation and inflammation.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruits JAK2_active JAK2 (Active) P JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylates NBA_ZG_2291 NBA-ZG-2291 NBA_ZG_2291->JAK2_active Inhibits STAT_active STAT (Active) P STAT_inactive->STAT_active STAT_dimer STAT Dimer P-P STAT_active->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates DNA DNA Nucleus->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: JAK/STAT signaling pathway and the inhibitory action of NBA-ZG-2291.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and selectivity of NBA-ZG-2291.

Table 1: Kinase Inhibition Profile
KinaseIC₅₀ (nM)
JAK2 8.2
JAK1150.4
JAK3320.1
TYK2215.8
Table 2: In Vitro Cell Proliferation Assay
Cell LineIC₅₀ (nM)
HEL (JAK2 V617F)25.6
Ba/F3-EPOR (Wild-Type JAK2)89.3
K562 (BCR-ABL)> 10,000

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines the determination of the IC₅₀ values of NBA-ZG-2291 against various kinases.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Eu-anti-tag Antibody - Alexa Fluor™ Tracer - NBA-ZG-2291 dilutions Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at Room Temperature (60 minutes) Dispense->Incubate Read_Plate Read Plate on Microplate Reader (TR-FRET) Incubate->Read_Plate Analyze_Data Analyze Data: - Calculate Emission Ratio - Determine IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Application Notes and Protocols for Light-Activated Compound NBA-ZG-2291

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photoactivatable compounds, also known as photocaged compounds, offer precise spatiotemporal control over the release of biologically active molecules.[1][2][3][4][5] This technology utilizes a photoremovable protecting group (PPG) that renders a therapeutic agent inactive until it is cleaved by a specific wavelength of light.[4][5] This light-induced activation allows for targeted drug delivery, minimizing off-target effects and enhancing therapeutic efficacy.[1][2][3] This document provides a detailed protocol for the light activation of the novel compound NBA-ZG-2291.

Mechanism of Action

While the specific details of NBA-ZG-2291's active component and its precise biological target are proprietary, the general mechanism of activation follows the principles of photopharmacology.[5] NBA-ZG-2291 is a caged compound where the active therapeutic moiety is covalently linked to a photolabile group. Upon illumination with a specific wavelength of light, the photocage absorbs photons, leading to a photochemical reaction that cleaves the bond and releases the active drug. This process is irreversible and enables the precise control of drug availability at the site of interest.

The general workflow for the light activation of a photocaged compound like NBA-ZG-2291 is depicted in the following diagram:

Light_Activation_Workflow General Workflow for Light Activation of NBA-ZG-2291 cluster_preparation Preparation cluster_activation Activation cluster_downstream Downstream Analysis Prepare_Cells Prepare target cells or tissue Add_Compound Add NBA-ZG-2291 (inactive form) Prepare_Cells->Add_Compound Incubate Incubate for sufficient duration Add_Compound->Incubate Illuminate Illuminate with specific wavelength of light Incubate->Illuminate Observe_Effect Observe biological effect Illuminate->Observe_Effect Measure_Activity Measure downstream signaling or cellular response Observe_Effect->Measure_Activity

Caption: General experimental workflow for the light activation of NBA-ZG-2291.

Experimental Protocols

The following protocols provide a general framework for the light activation of NBA-ZG-2291 in a research setting. Optimization of parameters such as compound concentration, incubation time, light intensity, and duration of exposure may be necessary for specific experimental systems.

Materials and Equipment
  • NBA-ZG-2291 (stock solution in a suitable solvent, e.g., DMSO)

  • Cell culture medium or appropriate buffer

  • Target cells or tissue

  • Light source capable of emitting the specific activation wavelength (e.g., LED, laser)

  • Light power meter (photodiode sensor)

  • Standard cell culture or experimental apparatus

In Vitro Light Activation Protocol (Cell Culture)
  • Cell Seeding: Seed target cells in an appropriate culture vessel (e.g., multi-well plate, petri dish) and allow them to adhere and reach the desired confluency.

  • Compound Addition: Dilute the NBA-ZG-2291 stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the medium containing NBA-ZG-2291.

  • Incubation: Incubate the cells with NBA-ZG-2291 for a predetermined period to allow for compound uptake and distribution. This step should be performed in the dark to prevent premature activation.

  • Light Activation:

    • Calibrate the light source to the desired power density (e.g., in mW/cm²).

    • Expose the specific area of interest to the light for the calculated duration. Control (non-activated) samples should be kept in the dark.

  • Post-Activation Incubation: Following light exposure, return the cells to the incubator for a specified period to allow for the biological effects of the released active compound to manifest.

  • Downstream Analysis: Perform the desired functional assays, such as cell viability assays, protein expression analysis, or signaling pathway studies.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for NBA-ZG-2291 activation. Note: This data is for illustrative purposes only and should be replaced with experimentally determined values.

ParameterValueUnitsConditions
Activation Wavelength 405nmOptimal for photocage cleavage
Recommended Power Density 5 - 10mW/cm²For in vitro studies
Exposure Duration 30 - 60secondsTo achieve >90% activation
IC50 (Inactive Form) > 100µMDark conditions
IC50 (Activated Form) 0.5µMPost-illumination

Signaling Pathway

The active component of NBA-ZG-2291 is designed to interact with a specific signaling pathway. The hypothetical pathway below illustrates the principle of action upon photoactivation.

Signaling_Pathway Hypothetical Signaling Pathway of Activated NBA-ZG-2291 cluster_activation Photoactivation cluster_signaling Cellular Signaling NBA_ZG_2291_inactive NBA-ZG-2291 (Inactive) NBA_ZG_2291_active Active Drug NBA_ZG_2291_inactive->NBA_ZG_2291_active uncaging Light Light (405 nm) Receptor Target Receptor NBA_ZG_2291_active->Receptor binds to Kinase_A Kinase A Receptor->Kinase_A activates Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response leads to

Caption: Hypothetical signaling cascade initiated by the light-activated form of NBA-ZG-2291.

Safety Precautions

  • Always handle NBA-ZG-2291 in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Protect the compound from light to prevent unintended activation.

  • The light source used for activation may be harmful to the eyes and skin. Follow all safety guidelines provided by the manufacturer of the light source.

Disclaimer: This document provides general guidelines. Researchers should develop and validate their own specific protocols based on their experimental needs and systems.

References

Application Notes and Protocols for ZG-2291 Administration in Animal Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound ZG-2291 is a hypothetical agent for the purposes of these application notes. The following data and protocols are representative examples based on common practices in preclinical obesity research and are intended to serve as a template.

Introduction

Obesity is a significant global health issue, and the development of effective therapeutics is a key focus of biomedical research. Animal models of obesity are crucial for the preclinical evaluation of novel drug candidates. These models, particularly diet-induced obesity (DIO) in rodents, closely mimic the metabolic dysregulation observed in human obesity.[1] This document provides detailed protocols for the administration of the hypothetical anti-obesity compound this compound in a diet-induced obesity mouse model, along with representative data and the hypothesized mechanism of action.

Hypothesized Mechanism of Action of this compound

This compound is postulated to be a potent and selective agonist of the glucagon-like peptide-1 receptor (GLP-1R). Activation of GLP-1R in the pancreas is known to enhance glucose-dependent insulin (B600854) secretion. In the brain, GLP-1R activation is associated with increased satiety and reduced appetite, leading to decreased food intake and subsequent weight loss. This dual action makes GLP-1R a prime target for anti-obesity therapeutics.

ZG-2291_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_brain Hypothalamic Neuron ZG2291_p This compound GLP1R_p GLP-1R ZG2291_p->GLP1R_p binds AC_p Adenylate Cyclase GLP1R_p->AC_p activates cAMP_p cAMP AC_p->cAMP_p produces PKA_p PKA cAMP_p->PKA_p activates Insulin Insulin Secretion PKA_p->Insulin promotes ZG2291_b This compound GLP1R_b GLP-1R ZG2291_b->GLP1R_b binds AC_b Adenylate Cyclase GLP1R_b->AC_b activates cAMP_b cAMP AC_b->cAMP_b produces PKA_b PKA cAMP_b->PKA_b activates Satiety Increased Satiety PKA_b->Satiety Appetite Decreased Appetite PKA_b->Appetite ZG2291_systemic Systemic This compound ZG2291_systemic->ZG2291_p ZG2291_systemic->ZG2291_b

Figure 1: Hypothesized Signaling Pathway of this compound.

In Vivo Efficacy Data (Hypothetical)

The following tables summarize the hypothetical results from a 12-week study of this compound in a diet-induced obesity C57BL/6J mouse model.

Table 1: Effects of this compound on Body Weight and Food Intake

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (g)
Vehicle Control45.2 ± 1.548.5 ± 1.8+7.3%3.5 ± 0.3
This compound (1 mg/kg)44.8 ± 1.641.2 ± 1.4-8.0%2.8 ± 0.2
This compound (3 mg/kg)45.5 ± 1.337.3 ± 1.5-18.0%2.2 ± 0.3
This compound (10 mg/kg)45.1 ± 1.733.8 ± 1.6-25.1%1.8 ± 0.2

Data are presented as mean ± standard error of the mean (SEM).

Table 2: Effects of this compound on Metabolic Parameters at Week 12

Treatment GroupFasting Glucose (mg/dL)Fasting Insulin (ng/mL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)
Vehicle Control185 ± 104.2 ± 0.5220 ± 15150 ± 12
This compound (1 mg/kg)150 ± 83.1 ± 0.4195 ± 12125 ± 10
This compound (3 mg/kg)120 ± 72.0 ± 0.3170 ± 10100 ± 8
This compound (10 mg/kg)95 ± 61.1 ± 0.2155 ± 985 ± 7

Data are presented as mean ± SEM.

Experimental Protocols

Diet-Induced Obesity (DIO) Animal Model

This protocol describes the induction of obesity in mice, a common model for studying obesity and metabolic diseases.[1]

Materials:

  • Male C57BL/6J mice, 6-8 weeks old.

  • High-fat diet (HFD): 60% kcal from fat.[2]

  • Standard chow diet (Control): 10% kcal from fat.

  • Animal caging with enrichment.

  • Weighing scale.

Procedure:

  • Upon arrival, acclimatize mice for one week with ad libitum access to standard chow and water.

  • After acclimatization, randomize mice into two groups: a lean control group (standard chow) and an obesity-induction group (HFD).

  • House the mice under controlled conditions (12-hour light/dark cycle, 22-24°C).

  • Provide the respective diets and water ad libitum for 10-12 weeks.

  • Monitor body weight weekly. Mice on the HFD are considered obese when their body weight is significantly higher (typically >20%) than the lean control group.

This compound Administration Protocol

This protocol outlines the administration of this compound to DIO mice.

Materials:

  • Obese C57BL/6J mice (from Protocol 4.1).

  • This compound compound.

  • Vehicle solution (e.g., sterile saline with 0.1% BSA).

  • Syringes and needles for subcutaneous injection.

  • Animal scale.

Procedure:

  • Once obesity is established, randomize the obese mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Prepare fresh formulations of this compound in the vehicle solution on each day of administration.

  • Administer this compound or vehicle via subcutaneous (SC) injection once daily. The injection volume should be adjusted based on the most recent body weight (e.g., 5 mL/kg).

  • Continue the treatment for the duration of the study (e.g., 12 weeks).

  • Monitor body weight and food intake daily or several times per week.

  • At the end of the treatment period, collect terminal samples for analysis (e.g., blood for metabolic parameters, tissues for further analysis).

Experimental_Workflow start Start: 6-8 week old C57BL/6J mice acclimatization 1. Acclimatization (1 week) - Standard Chow start->acclimatization diet_induction 2. Diet-Induced Obesity (10-12 weeks) - High-Fat Diet (60% kcal) acclimatization->diet_induction randomization 3. Randomization of Obese Mice diet_induction->randomization treatment 4. Daily SC Administration (12 weeks) randomization->treatment monitoring 5. Monitoring - Body Weight - Food Intake treatment->monitoring Throughout treatment termination 6. Terminal Sample Collection - Blood - Tissues treatment->termination end End: Data Analysis termination->end

Figure 2: Experimental Workflow for this compound Administration.
Oral Glucose Tolerance Test (OGTT)

An OGTT is performed to assess glucose metabolism and insulin sensitivity.[2]

Materials:

  • Fasted mice (overnight, ~12-16 hours).

  • Glucose solution (e.g., 20% dextrose in sterile water).

  • Glucometer and test strips.

  • Oral gavage needles.

Procedure:

  • Fast mice overnight but allow access to water.

  • Record the baseline fasting blood glucose level (t=0) from a tail-nick blood sample.

  • Administer a glucose bolus (2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-gavage.

  • Plot the blood glucose concentration over time to determine the glucose excursion curve.

Conclusion

These protocols and application notes provide a framework for the in vivo evaluation of the hypothetical anti-obesity compound this compound. The representative data illustrate the potential for this compound to reduce body weight and improve key metabolic parameters in a diet-induced obesity mouse model. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the preclinical assessment of novel anti-obesity therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ZG-2291 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZG-2291, a selective inhibitor of Factor Inhibiting HIF (FIH), in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective inhibitor of Factor Inhibiting HIF (FIH). Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation prevents HIF-α from binding to its transcriptional co-activators, thereby inhibiting the expression of hypoxia-responsive genes. By inhibiting FIH, this compound allows for the activation of HIF-α and its downstream targets even in the presence of oxygen.

Q2: What is a recommended starting concentration for this compound in a new cell line?

For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on existing literature, concentrations of 5 µM and 20 µM have been effectively used in Hep3B and 3T3-L1 cell lines with a 48-hour treatment duration. A good starting point for a dose-response curve could be a range from 1 µM to 50 µM.

Q3: How can I determine the IC50 value of this compound in my specific cell line?

The half-maximal inhibitory concentration (IC50) can be determined by performing a cell viability or cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) with a serial dilution of this compound. You will need to generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the stock solution is further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak effect of this compound observed 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Compound Inactivity: The this compound may have degraded due to improper storage or handling. 3. Cell Line Insensitivity: The cell line may not be responsive to FIH inhibition.1. Perform a dose-response experiment with a wider concentration range. 2. Prepare a fresh stock solution of this compound. 3. Confirm FIH expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be responsive to FIH inhibition.
High cell death or cytotoxicity 1. Concentration Too High: The concentration of this compound may be toxic to the cells. 2. Extended Treatment Duration: Prolonged exposure to the inhibitor could be causing cell death. 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the cytotoxic concentration. Use concentrations well below this for your experiments. 2. Reduce the treatment duration. 3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO).
High variability between replicates 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. 2. Pipetting Errors: Inaccurate dispensing of this compound or reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the plate.1. Ensure a homogenous cell suspension and consistent seeding density. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.
Observed phenotype does not align with known FIH inhibition effects 1. Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets. 2. Cell-Specific Responses: The cellular context can influence the downstream effects of FIH inhibition.1. Use the lowest effective concentration of this compound. Consider using a structurally different FIH inhibitor as a control to see if it produces the same phenotype. 2. Investigate other signaling pathways that may be interacting with the HIF pathway in your specific cell model.

Quantitative Data

Due to the proprietary nature of specific IC50 values for this compound across a wide range of cell lines, a generalized table is provided below as a template. Researchers should determine the precise IC50 for their cell line of interest experimentally.

Cell Line This compound Concentration Range (Suggested for Dose-Response) Treatment Duration Observed Effect
Hep3B (Human Hepatocellular Carcinoma)5 µM - 20 µM48 hoursInhibition of FIH activity.
3T3-L1 (Mouse Adipocytes)5 µM - 20 µM48 hoursInhibition of FIH activity.
Your Cell Line1 µM - 50 µM24 - 72 hoursTo be determined experimentally

Experimental Protocols

Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from a concentrated stock solution. A typical concentration range could be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Protocol for this compound Treatment of Hep3B Cells

This protocol describes a general procedure for treating Hep3B cells with this compound to study its effects on HIF signaling.

Materials:

  • Hep3B cells

  • Complete culture medium for Hep3B (e.g., EMEM with 10% FBS)

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Reagents for downstream analysis (e.g., lysis buffer for Western blot, TRIzol for RNA extraction)

Procedure:

  • Cell Culture:

    • Culture Hep3B cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in 6-well plates and allow them to reach 70-80% confluency.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound (e.g., 5 µM and 20 µM) in complete culture medium.

    • Include a vehicle control (DMSO).

    • Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 48 hours).

  • Sample Collection:

    • After incubation, wash the cells with ice-cold PBS.

    • Proceed with cell lysis for protein analysis (Western blot) or RNA extraction for gene expression analysis (qPCR) according to standard protocols.

Protocol for this compound Treatment of 3T3-L1 Adipocytes

This protocol outlines the steps for treating differentiated 3T3-L1 adipocytes with this compound.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Complete culture medium for 3T3-L1 adipocytes

  • This compound

  • DMSO

  • 12-well cell culture plates

  • Reagents for downstream analysis

Procedure:

  • Adipocyte Culture:

    • Culture differentiated 3T3-L1 adipocytes in complete medium.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound (e.g., 5 µM and 20 µM) in the adipocyte culture medium.

    • Include a vehicle control (DMSO).

    • Remove the existing medium and add the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 48 hours).

  • Sample Collection:

    • Following treatment, collect the cells or conditioned medium for downstream analysis, such as gene expression analysis of adipogenic markers or measurement of secreted factors.

Visualizations

FIH_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia or this compound O2 Oxygen FIH_active Active FIH O2->FIH_active activates Asn_OH Asn-OH FIH_active->Asn_OH FIH_inactive Inactive FIH HIF_alpha HIF-α HIF_alpha->Asn_OH Hydroxylation p300_CBP p300/CBP Asn_OH->p300_CBP Blocks binding HRE Hypoxia-Responsive Element (HRE) Gene_Transcription_off Target Gene Transcription OFF HRE->Gene_Transcription_off ZG2291 This compound ZG2291->FIH_active inhibits HIF_alpha_stable Stable HIF-α HIF_complex HIF Complex HIF_alpha_stable->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex p300_CBP_bound p300/CBP HIF_complex->p300_CBP_bound recruits HRE_active HRE p300_CBP_bound->HRE_active binds to Gene_Transcription_on Target Gene Transcription ON HRE_active->Gene_Transcription_on

Caption: FIH Signaling Pathway and the Effect of this compound.

Concentration_Optimization_Workflow start Start: Select Cell Line dose_response Perform Dose-Response Assay (e.g., 1-50 µM this compound) start->dose_response cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH) start->cytotoxicity_assay viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay determine_ic50 Determine IC50 viability_assay->determine_ic50 select_concentration Select Optimal Non-Toxic Concentration for Experiments determine_ic50->select_concentration determine_cc50 Determine Cytotoxic Concentration (CC50) cytotoxicity_assay->determine_cc50 determine_cc50->select_concentration downstream_assays Proceed to Downstream Assays (Western Blot, qPCR, etc.) select_concentration->downstream_assays

Caption: Workflow for Optimizing this compound Concentration.

Troubleshooting_Logic start Experiment Start issue Unexpected Results? start->issue no_effect No or Weak Effect issue->no_effect Yes high_cytotoxicity High Cytotoxicity issue->high_cytotoxicity high_variability High Variability issue->high_variability solution Problem Resolved issue->solution No check_concentration Check this compound Concentration & Integrity no_effect->check_concentration reduce_concentration Reduce this compound Concentration/Duration high_cytotoxicity->reduce_concentration check_seeding Review Cell Seeding & Pipetting Technique high_variability->check_seeding check_cell_line Verify Cell Line Sensitivity check_concentration->check_cell_line check_cell_line->solution check_solvent Check Solvent Concentration reduce_concentration->check_solvent check_solvent->solution check_edge_effects Address Edge Effects check_seeding->check_edge_effects check_edge_effects->solution

Caption: Troubleshooting Decision Tree for this compound Assays.

Technical Support Center: Overcoming ZG-2291 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with the FIH inhibitor, ZG-2291.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 50 mg/mL (133.78 mM); however, sonication is required to achieve complete dissolution. It is also advised to use a fresh, anhydrous aliquot of DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for my cell-based assay. Why does this happen?

A2: This is a common issue for hydrophobic compounds like this compound. The dramatic shift in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium can cause the compound's solubility limit to be exceeded, leading to precipitation. This phenomenon is often referred to as "crashing out." The solubility in aqueous solutions is typically much lower than in DMSO.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line without affecting its viability or function.

Q4: How can I prepare this compound for in vivo studies?

A4: For in vivo administration, particularly for intraperitoneal injections as has been documented for this compound, a formulation that maintains the compound in a soluble or uniformly suspended state at the desired concentration is necessary.[1] This may involve the use of co-solvents, surfactants, or creating a suspension. The choice of formulation will depend on the required dose and the route of administration. A systematic approach to formulation development is recommended, starting with simple co-solvent systems.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution in Aqueous Media

Symptoms:

  • Visible precipitate or cloudiness in the well/tube after adding the this compound DMSO stock to your cell culture medium or buffer.

  • Inconsistent or lower-than-expected activity in your biological assay.

Troubleshooting Workflow:

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is stock solution clear? start->check_stock remake_stock Remake stock in fresh DMSO with sonication check_stock->remake_stock No optimize_dilution Optimize Dilution Protocol check_stock->optimize_dilution Yes remake_stock->check_stock serial_dilution Use intermediate serial dilutions in media optimize_dilution->serial_dilution lower_conc Lower final concentration serial_dilution->lower_conc end Solution Stable serial_dilution->end Precipitation resolved check_solubility Determine aqueous solubility lower_conc->check_solubility lower_conc->end Precipitation resolved formulation Consider alternative formulation check_solubility->formulation Still precipitates formulation->end

Caption: Troubleshooting workflow for this compound precipitation.

Corrective Actions:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of aqueous medium, perform one or more intermediate dilutions in the medium. This gradual reduction in DMSO concentration can help prevent the compound from crashing out.

  • Increase Final DMSO Concentration: While keeping it below the toxic level for your cells (typically <0.5%), a slightly higher final DMSO concentration may be necessary to maintain solubility. Always include a matched vehicle control.

  • Reduce Final this compound Concentration: Your desired concentration may exceed the aqueous solubility of this compound. Try a lower final concentration to see if the precipitation issue is resolved.

  • Pre-warm the Medium: Adding the compound to cell culture medium that has been pre-warmed to 37°C can sometimes improve solubility.

  • Use Serum: If your experimental conditions permit, performing dilutions in medium containing serum can aid solubility, as proteins like albumin can bind to and help solubilize hydrophobic compounds.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in results between replicate wells or experiments.

  • Lower than expected potency (higher IC50 values).

Logical Relationship Diagram:

G cluster_1 Factors Leading to Inconsistent Assay Results solubility Poor Aqueous Solubility precipitation Precipitation in Media solubility->precipitation effective_conc Lower Effective Concentration precipitation->effective_conc variability High Variability effective_conc->variability inconsistent_potency Inconsistent Potency (IC50) effective_conc->inconsistent_potency

Caption: Relationship between solubility and assay inconsistency.

Corrective Actions:

  • Confirm Complete Dissolution of Stock: Before each use, ensure your DMSO stock solution is completely dissolved. If any precipitate is visible, warm the vial and sonicate until it becomes a clear solution.

  • Prepare Fresh Dilutions: Do not use diluted aqueous solutions of this compound that have been stored for an extended period, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.

  • Visually Inspect Plates: Before adding cells or starting your assay, visually inspect the assay plates after adding the compound to check for any signs of precipitation.

Data Presentation

Table 1: Known Solubility of this compound

SolventConcentrationMethodSource
DMSO50 mg/mL (133.78 mM)Requires sonication[1]

Table 2: Template for Determining Aqueous Solubility of this compound

Aqueous MediumMaximum Soluble Concentration (µM)Method UsedObservations
PBS (pH 7.4)User to determineVisual Inspection / HPLC
DMEM + 10% FBSUser to determineVisual Inspection / HPLC
RPMI + 10% FBSUser to determineVisual Inspection / HPLC

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.

Materials:

  • This compound powder (Molecular Weight: 373.75 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sonicator bath

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 373.75 g/mol = 0.0037375 g = 3.74 mg

  • Weigh out 3.74 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is completely clear.

  • Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the approximate maximum concentration of this compound that can be achieved in a specific cell culture medium without precipitation.

Experimental Workflow Diagram:

G cluster_2 Workflow for Aqueous Solubility Determination prep_stock Prepare 10 mM this compound in DMSO serial_dilute Create serial dilutions in media (e.g., 100, 50, 25, 12.5 µM) prep_stock->serial_dilute incubate Incubate at 37°C for 2 hours serial_dilute->incubate visual_inspect Visually inspect for precipitation incubate->visual_inspect microscopy Microscopic examination for crystals visual_inspect->microscopy No visible precipitate max_conc Determine max soluble concentration visual_inspect->max_conc Precipitate visible microscopy->max_conc Crystals observed microscopy->max_conc No crystals

Caption: Experimental workflow for solubility testing.

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • In a series of sterile tubes, prepare serial dilutions of the this compound stock into your pre-warmed (37°C) cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.

  • Include a vehicle control with only DMSO added to the medium at the same final concentration.

  • Incubate the tubes at 37°C for at least 2 hours to mimic experimental conditions.

  • Visually inspect each tube against a dark background for any signs of cloudiness or precipitate.

  • For a more sensitive assessment, place a small aliquot from each tube onto a microscope slide and examine for the presence of crystals.

  • The highest concentration that remains clear both visually and microscopically is the approximate maximum soluble concentration of this compound in that specific medium.

References

ZG-2291 In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ZG-2291 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, orally active small-molecule inhibitor of Factor Inhibiting HIF (FIH).[1][2][3] FIH is a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase that regulates the hypoxia-inducible factor (HIF) pathway.[4][5] this compound binds to the FIH active site, inducing a conformational change known as a "tyrosine-flip." This unique binding mode allows for high selectivity over other related oxygenases.[1][2][4][5][6] By inhibiting FIH, this compound can modulate the expression of HIF target genes, such as EGLN3.[2][6]

Q2: What are the potential therapeutic applications of this compound?

This compound and its derivatives are being investigated for the treatment of metabolic diseases.[6] Preclinical studies in ob/ob mice have shown that this compound promotes thermogenesis, reduces body weight, and improves metabolic dysfunction, suggesting its potential for treating obesity and non-alcoholic fatty liver disease (NAFLD/NASH).[2][4][5][6]

Q3: What is the recommended solvent and storage condition for this compound?

For in vivo use, the exact solvent will depend on the formulation. However, for stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to consult the manufacturer's specific instructions for the supplied compound.

Q4: What is the difference between this compound and NBA-ZG-2291?

NBA-ZG-2291 is a derivative of this compound that has been modified to be a light-induced, irreversible covalent inhibitor of FIH.[7][8][9][10] This allows for spatiotemporal control of FIH inhibition, which is a valuable tool for specific research applications. This compound, in contrast, is a reversible inhibitor.

Troubleshooting In Vivo Experiments

This section addresses potential issues that may arise during in vivo studies with this compound.

Issue 1: Lack of Efficacy or Suboptimal Response

  • Question: We are not observing the expected therapeutic effect (e.g., weight loss in our obesity model) after administering this compound. What could be the reason?

  • Answer: Several factors could contribute to a lack of efficacy. Consider the following:

    • Dosing and Administration: Verify the dose, route of administration, and frequency. An intraperitoneal (i.p.) dose of 10 mg/kg every other day has been used successfully in ob/ob mice.[2] Oral administration is also a possibility, but the dose may need to be adjusted. Ensure accurate preparation of the dosing solution and proper administration technique.

    • Compound Stability: Ensure that this compound has been stored correctly and that the dosing solution is freshly prepared before each administration to prevent degradation.

    • Animal Model: The choice of animal model is critical. This compound has shown efficacy in ob/ob mice, a model of genetic obesity.[2][4][5][6] The response in other models of obesity or metabolic disease may vary.

    • Pharmacokinetics: The bioavailability and metabolism of this compound could differ in your specific animal strain or under your experimental conditions. Consider performing a pilot pharmacokinetic study to determine the plasma and tissue concentrations of this compound.

    • Target Engagement: Confirm that this compound is inhibiting FIH in your model. This can be assessed by measuring the upregulation of downstream HIF target genes, such as EGLN3, in relevant tissues.[2][6]

Issue 2: Unexpected Toxicity or Adverse Events

  • Question: Our animals are showing signs of toxicity (e.g., weight loss beyond the expected range, lethargy, ruffled fur) after this compound administration. What should we do?

  • Answer: If you observe unexpected toxicity, it is important to take immediate action:

    • Dose Reduction: The dose may be too high for your specific animal model or strain. Consider reducing the dose or the frequency of administration.

    • Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the adverse effects. Always include a vehicle-only control group in your study.

    • Off-Target Effects: Although this compound is reported to be a selective FIH inhibitor, off-target effects at higher doses cannot be completely ruled out. A thorough literature search for potential off-target activities of similar compounds may be helpful.

    • Clinical Monitoring: Implement a scoring system to monitor the health of the animals daily. If severe adverse effects are observed, humane endpoints should be considered.

    • Histopathology: At the end of the study, perform a histopathological analysis of major organs to identify any potential tissue damage.

Issue 3: High Variability in Experimental Results

  • Question: We are observing significant variability in our results between animals within the same treatment group. How can we reduce this variability?

  • Answer: High variability can obscure the true effect of the compound. Here are some strategies to minimize it:

    • Animal Homogeneity: Use animals of the same age, sex, and genetic background. Ensure that the animals are acclimatized to the housing conditions before the start of the experiment.

    • Standardized Procedures: Standardize all experimental procedures, including animal handling, dosing, and sample collection. Any variations in these procedures can introduce variability.

    • Blinding: Whenever possible, the researchers responsible for data collection and analysis should be blinded to the treatment groups to avoid unconscious bias.

    • Sufficient Sample Size: A small sample size can lead to high variability. Perform a power analysis to determine the appropriate number of animals per group to achieve statistically significant results.

    • Environmental Factors: Ensure that the housing conditions (e.g., temperature, light-dark cycle, diet) are consistent for all animals throughout the study.

Quantitative Data Summary

ParameterValueSpecies/ModelAdministrationSource
In Vivo Efficacy Dose 10 mg/kgob/ob micei.p., every other day for 30 days[2]
Preclinical Candidate Dose 10 mg/kgNot specifiedOral[6]
In Vitro Active Conc. 5 and 20 µMHep3B cells-[2]
In Vitro Active Conc. 5 and 20 µM3T3-L1 adipocytes-[2]

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Mouse Model of Obesity (ob/ob Mice)

  • Animal Model: Male ob/ob mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment. House animals in a temperature-controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Vehicle control (e.g., saline with 5% DMSO and 10% Tween 80, to be optimized for solubility).

    • Group 2: this compound (10 mg/kg).

  • Dosing Solution Preparation:

    • Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group.

    • Prepare the dosing solution fresh each day. Dissolve this compound in the vehicle.

  • Administration:

    • Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection every other day for 30 days.[2]

  • Monitoring:

    • Record body weight and food intake daily.

    • Monitor the general health of the animals daily for any signs of toxicity.

  • Metabolic Analysis (Optional):

    • At the end of the study, perform glucose and insulin (B600854) tolerance tests to assess metabolic function.

  • Terminal Sample Collection:

    • At the end of the 30-day treatment period, euthanize the mice.

    • Collect blood for plasma analysis (e.g., lipids, glucose, insulin).

    • Harvest tissues (e.g., liver, adipose tissue) for histopathology and gene expression analysis (e.g., qRT-PCR for EGLN3).

Visualizations

ZG_2291_Mechanism_of_Action cluster_normoxia Normoxia cluster_inhibition This compound Inhibition ZG2291 This compound FIH FIH (Factor Inhibiting HIF) ZG2291->FIH Inhibits HIF_alpha HIF-α FIH->HIF_alpha Hydroxylation of Asparagine HIF_complex Active HIF Transcription Factor HIF_alpha->HIF_complex Inhibited HIF_alpha->HIF_complex Association with HIF-β HIF_beta HIF-β (ARNT) Target_Genes Target Gene Expression (e.g., EGLN3) HIF_complex->Target_Genes Activates Metabolic_Effects Therapeutic Metabolic Effects (e.g., Thermogenesis, Weight Loss) Target_Genes->Metabolic_Effects Leads to

Caption: Mechanism of action of this compound.

ZG_2291_In_Vivo_Workflow start Start: Acclimatize ob/ob Mice grouping Randomize into Groups (Vehicle, this compound) start->grouping dosing Administer Treatment (e.g., 10 mg/kg, i.p., every other day) grouping->dosing monitoring Daily Monitoring: - Body Weight - Food Intake - Animal Health dosing->monitoring endpoint_decision End of Study? (e.g., 30 days) monitoring->endpoint_decision endpoint_decision->dosing No terminal_procedures Terminal Procedures: - Euthanasia - Blood Collection - Tissue Harvesting endpoint_decision->terminal_procedures Yes analysis Data Analysis: - Statistical Analysis - Histopathology - Gene Expression terminal_procedures->analysis end End analysis->end

Caption: A typical workflow for an in vivo this compound efficacy study.

References

potential off-target effects of ZG-2291

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor ZG-2291. The following troubleshooting guides and frequently asked questions (FAQs) address potential off-target effects and other common issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is a potent, ATP-competitive kinase inhibitor. Its primary intended mechanism is to bind to the ATP-binding pocket of its target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction along that pathway.[1]

Q2: What are the initial indicators of potential off-target effects in my cell-based assays?

Common signs that you may be observing off-target effects with this compound include:

  • Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from the phenotype seen when the target protein is knocked down (e.g., using siRNA/shRNA) or knocked out (e.g., using CRISPR-Cas9).[2]

  • Inconsistent Results with Orthogonal Inhibitors: A structurally different inhibitor targeting the same protein produces a different or no phenotype.[2]

  • High Concentration Requirement: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[2]

  • Unexpected Cellular Phenotypes: Observation of cellular effects that are not readily explained by the known function of the primary target.

Q3: How can I mitigate the risk of misinterpreting off-target effects?

A multi-pronged approach is recommended:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that yields the desired on-target effect in your assays.

  • Employ Orthogonal Validation: Confirm key findings using a structurally and mechanistically different inhibitor for the same target or by using genetic methods like RNAi or CRISPR/Cas9.[2]

  • Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally similar but inactive analog of this compound if available.

  • Assess Cell Viability: Monitor cell health in parallel with your primary assay to distinguish target-specific effects from general cytotoxicity.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results Between Experiments

Potential Cause Troubleshooting Steps
Compound Instability - Prepare fresh stock solutions of this compound regularly. - Avoid repeated freeze-thaw cycles. - Store the compound as recommended on the datasheet.
Cell Culture Variability - Ensure consistent cell passage numbers and seeding densities. - Regularly test for mycoplasma contamination. - Use a consistent source and lot of serum and media.
Assay Conditions - Verify the concentration and activity of all reagents. - Ensure consistent incubation times and temperatures.

Issue 2: Observed Cellular Phenotype Does Not Match Genetic Knockdown of the Target

This is a strong indicator of potential off-target effects. Follow this workflow to investigate:

G A Discrepancy Observed: Phenotype(this compound) != Phenotype(Genetic KD) B Perform Dose-Response Curve for this compound A->B C Compare EC50 (cellular) with IC50 (biochemical) B->C D EC50 >> IC50 C->D If E EC50 ≈ IC50 C->E If F High Likelihood of Off-Target Effects D->F G Consider On-Target Effect with Different Kinetics or Cellular Context Dependence E->G H Validate with Orthogonal Inhibitor F->H I Perform Proteome-Wide Off-Target Profiling (e.g., Kinobeads, CETSA) H->I

Troubleshooting workflow for phenotype discrepancy.

Quantitative Data Summary

The following table summarizes hypothetical selectivity data for this compound against its primary target and a panel of off-target kinases. This data is crucial for interpreting experimental results.

Target Type Biochemical IC50 (nM) Fold Selectivity vs. Primary Target
Primary Target A On-Target 10 1x
Off-Target Kinase 1Off-Target1,500150x
Off-Target Kinase 2Off-Target>10,000>1,000x
Off-Target Kinase 3Off-Target75075x
Off-Target Kinase 4Off-Target>10,000>1,000x
Off-Target Kinase 5Off-Target2,100210x

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)

This protocol is used to determine the IC50 of this compound against purified kinases.[1]

Materials:

  • Purified recombinant kinases

  • Biotinylated substrate peptide

  • This compound stock solution (10 mM in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • Stop/detection solution (containing EDTA, Europium-labeled anti-phospho-antibody, and Streptavidin-APC)

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the kinase solution to each well.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control). Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a 2x substrate/ATP solution. Incubate for 60 minutes at room temperature.[1]

  • Stop the reaction by adding 5 µL of the stop/detection solution.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.[1]

  • Read the plate on a TR-FRET plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

G cluster_prep Preparation cluster_rxn Reaction cluster_detect Detection A Serial Dilution of this compound C Add this compound/DMSO (Pre-incubation) A->C B Add Kinase to Plate B->C D Add Substrate/ATP (Initiate Reaction) C->D E Add Stop/Detection Buffer D->E F Incubate E->F G Read TR-FRET Signal F->G

Workflow for an in vitro kinase assay.

Protocol 2: Cell Viability Assay (MTT)

This protocol assesses the cytotoxic effects of this compound.[1]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[1]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Signaling Pathway Visualization

The diagram below illustrates a hypothetical signaling pathway affected by this compound, showing both the intended on-target inhibition and a potential off-target interaction.

G cluster_pathway Cell Signaling RTK Receptor TargetA Primary Target A RTK->TargetA OffTarget Off-Target Kinase 3 RTK->OffTarget Substrate1 Substrate 1 TargetA->Substrate1 Response1 Cellular Response 1 (e.g., Proliferation) Substrate1->Response1 Substrate2 Substrate 2 OffTarget->Substrate2 Response2 Cellular Response 2 (e.g., Cytotoxicity) Substrate2->Response2 ZG2291 This compound ZG2291->TargetA On-Target Inhibition ZG2291->OffTarget Off-Target Inhibition

Hypothetical signaling pathway for this compound.

References

ZG-2291 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZG-2291, a selective inhibitor of Factor Inhibiting HIF (FIH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, orally active inhibitor of Factor Inhibiting HIF (FIH). FIH is a 2-oxoglutarate (2OG)-dependent oxygenase that regulates the activity of Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of the HIF-alpha subunit. This hydroxylation prevents the recruitment of the p300/CBP coactivators, thereby suppressing HIF's transcriptional activity. By inhibiting FIH, this compound prevents this asparagine hydroxylation, leading to the activation of HIF-1α target gene transcription even under normoxic conditions. This compound exhibits selectivity for FIH over other 2OG oxygenases in the JmjC subfamily by promoting a conformational flip of a catalytically important tyrosine in the FIH active site.[1]

Q2: What are the recommended cell lines for studying the effects of this compound?

A2: Based on available research, Hep3B (human hepatocellular carcinoma) and 3T3-L1 (mouse preadipocyte) cell lines are suitable for studying the effects of this compound.[1] Hep3B cells can be used to investigate the impact of this compound on HIF target gene expression. 3T3-L1 cells, when differentiated into adipocytes, are a valuable model for studying this compound's effects on thermogenesis and lipid accumulation.[1]

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, the vehicle used should be appropriate for the administration route and animal model, and may include solutions such as saline, PBS, or formulations with tween-80 and carboxymethylcellulose. The stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

Problem 1: No significant effect of this compound is observed on the expression of HIF-1α target genes.

  • Possible Cause 1: Inadequate concentration or treatment duration.

    • Solution: Ensure that the concentration of this compound and the treatment duration are appropriate for the cell line and experimental conditions. Based on existing data, concentrations of 5 and 20 μM for 48 hours have been shown to be effective in Hep3B and 3T3-L1 cells.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.

  • Possible Cause 2: Cell health and confluency.

    • Solution: Ensure that the cells are healthy, within a low passage number, and at an appropriate confluency (typically 70-80%) at the time of treatment. Over-confluent or unhealthy cells may not respond optimally to treatment.

  • Possible Cause 3: Degradation of this compound.

    • Solution: Confirm that the this compound stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from the stock solution for each experiment.

Problem 2: High variability in experimental replicates.

  • Possible Cause 1: Inconsistent cell seeding or treatment application.

    • Solution: Ensure uniform cell seeding density across all wells or plates. When applying this compound, mix the compound thoroughly in the culture medium before adding it to the cells to ensure even distribution.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: To minimize edge effects, avoid using the outer wells of multi-well plates for critical experimental groups. Fill the outer wells with sterile PBS or culture medium.

Problem 3: Suspected off-target effects.

  • Possible Cause 1: this compound may be affecting other cellular pathways.

    • Solution: this compound has been reported to be a selective inhibitor of FIH, without affecting other 2OG oxygenases in the JmjC subfamily.[1] However, to confirm that the observed effects are FIH-dependent, consider performing experiments with FIH knockdown (e.g., using siRNA) as a comparison. If the phenotype of FIH knockdown cells is similar to that of this compound-treated cells, it provides evidence for on-target activity. Additionally, evaluate the expression of a panel of HIF-1α target genes; this compound has been shown to upregulate EGLN3 more significantly than other target genes like SLC2A1, BNIP3, and EPO.[1]

Experimental Controls and Best Practices

In Vitro Experiments

  • Negative Controls:

    • Vehicle Control: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Inactive Analog Control (if available): While a specific inactive analog for this compound is not commercially available, researchers can consider synthesizing or obtaining a structurally related compound that is predicted to have no or significantly reduced inhibitory activity against FIH.

  • Positive Controls:

    • Hypoxia or Hypoxia Mimetics: To confirm that the cellular system is responsive to HIF-1α activation, include a positive control group treated with a known inducer of HIF-1α, such as deferoxamine (B1203445) (DFO) or cobalt chloride (CoCl₂), or by placing the cells in a hypoxic chamber (1-5% O₂).

    • FIH Knockdown: As a genetic positive control, cells with siRNA- or shRNA-mediated knockdown of FIH can be used to mimic the pharmacological inhibition by this compound.

In Vivo Experiments

  • Vehicle Control: A control group of animals should be administered the same vehicle used to deliver this compound, following the same administration route and schedule.

  • Baseline Measurements: Record baseline measurements (e.g., body weight, food intake, relevant biomarkers) for all animals before starting the treatment.

  • Randomization and Blinding: Randomize animals into different treatment groups to minimize bias. Whenever possible, experiments should be conducted in a blinded manner, where the person administering the treatment and/or analyzing the outcomes is unaware of the group assignments.

Quantitative Data Summary

ParameterValueSpecies/Cell LineExperimental ConditionsReference
In Vitro Efficacy
Effective Concentration5 and 20 µMHep3B cells48 hours treatment[1]
Effective Concentration5 and 20 µM3T3-L1 derived adipocytes48 hours treatment[1]
In Vivo Efficacy
Dosage10 mg/kgob/ob miceIntraperitoneal injection, every other day for 30 days[1]
Effect on Body WeightLower body weight compared to controlob/ob mice10 mg/kg, i.p., every other day for 30 days
Effect on Hepatic LipidsReduced hepatic TG/TCob/ob mice10 mg/kg, i.p., every other day for 30 days
Effect on Serum LipidsLower serum TG/TC/LDL cholesterolob/ob mice10 mg/kg, i.p., every other day for 30 days

Key Experimental Protocols

1. Western Blot for HIF-1α

This protocol is adapted for the detection of HIF-1α, which is stabilized in response to FIH inhibition by this compound.

  • Cell Lysis:

    • After treatment with this compound or controls, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

2. 3T3-L1 Adipocyte Differentiation and this compound Treatment

  • Cell Seeding and Growth:

    • Seed 3T3-L1 preadipocytes in a culture plate and grow to confluence in DMEM supplemented with 10% bovine calf serum.

    • Two days post-confluence (Day 0), initiate differentiation.

  • Adipocyte Differentiation:

    • On Day 0, change the medium to a differentiation medium containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

    • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.

    • Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by Day 8-10.

  • This compound Treatment:

    • Once the 3T3-L1 cells have differentiated into mature adipocytes, treat the cells with the desired concentrations of this compound (e.g., 5 and 20 µM) or vehicle control for the specified duration (e.g., 48 hours).[1]

    • After treatment, cells can be harvested for downstream analysis, such as lipid accumulation assays (Oil Red O staining) or gene expression analysis.

3. Measurement of Thermogenesis (Oxygen Consumption Rate)

  • Cell Preparation:

    • Seed and differentiate 3T3-L1 cells in a Seahorse XF Cell Culture Microplate.

    • Treat the differentiated adipocytes with this compound or vehicle control.

  • Seahorse XF Assay:

    • One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.

    • Load the sensor cartridge with compounds to assess mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).

    • Place the cell culture microplate in the Seahorse XF Analyzer and run the assay to measure the oxygen consumption rate (OCR).

    • Analyze the data to determine parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. An increase in OCR is indicative of enhanced thermogenesis.

Visualizations

ZG_2291_Mechanism_of_Action cluster_normoxia Normoxia cluster_ZG2291 This compound Treatment HIF-1α HIF-1α FIH FIH HIF-1α->FIH Substrate HIF-1α_hydroxylated Hydroxylated HIF-1α FIH->HIF-1α_hydroxylated Hydroxylates Asn803 p300/CBP p300/CBP HIF-1α_hydroxylated->p300/CBP Blocks Binding No_Transcription No Transcription of Target Genes HIF-1α_hydroxylated->No_Transcription This compound This compound FIH_inhibited FIH (Inhibited) This compound->FIH_inhibited Inhibits HIF-1α_active Active HIF-1α p300/CBP_2 p300/CBP HIF-1α_active->p300/CBP_2 Recruits Transcription Transcription of Target Genes p300/CBP_2->Transcription

Caption: Mechanism of action of this compound in activating HIF-1α signaling.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., Hep3B, 3T3-L1) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Analysis Downstream Analysis Treatment->Analysis Western_Blot Western Blot (HIF-1α stabilization) Analysis->Western_Blot qPCR qPCR (HIF-1α target genes) Analysis->qPCR Thermogenesis_Assay Thermogenesis Assay (OCR in 3T3-L1 adipocytes) Analysis->Thermogenesis_Assay Animal_Model Animal Model (e.g., ob/ob mice) ZG2291_Dosing This compound Administration (e.g., 10 mg/kg, i.p.) Animal_Model->ZG2291_Dosing Monitoring Monitoring ZG2291_Dosing->Monitoring Body_Weight Body Weight Monitoring->Body_Weight Metabolic_Parameters Metabolic Parameters (TG, TC, etc.) Monitoring->Metabolic_Parameters Tissue_Analysis Tissue Analysis (e.g., Liver Lipids) Monitoring->Tissue_Analysis

Caption: General experimental workflow for studying this compound.

References

Technical Support Center: Interpreting Unexpected Results with ZG-2291

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with the hypothetical Kinase-X inhibitor, ZG-2291.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the in-cell potency of this compound significantly lower than its biochemical IC50?

Answer:

A discrepancy between biochemical and cell-based assay results is a common challenge. Several factors can contribute to this observation. The biochemical assay measures the direct interaction of this compound with purified Kinase-X, while the cellular assay assesses its activity in a complex biological system.

Troubleshooting Guide:

  • Cell Permeability: this compound may have poor membrane permeability, limiting its access to the intracellular target.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • Compound Stability: this compound could be unstable in the cell culture medium or rapidly metabolized by the cells.

  • High ATP Concentration: Intracellular ATP concentrations are much higher than those typically used in biochemical assays, which can lead to competitive inhibition.

Recommended Experiments:

Experiment Purpose Expected Outcome if Hypothesis is Correct
Caco-2 Permeability Assay To assess cell membrane permeability.Low apparent permeability (Papp) value.
P-gp Substrate Assay To determine if this compound is a substrate of efflux pumps.Increased intracellular accumulation of this compound in the presence of a P-gp inhibitor.
Microsomal Stability Assay To evaluate the metabolic stability of this compound.Rapid degradation of this compound in the presence of liver microsomes.
Cellular Thermal Shift Assay (CETSA) To confirm target engagement in intact cells.A shift in the melting temperature of Kinase-X upon this compound binding.
FAQ 2: this compound induces unexpected cytotoxicity in certain cell lines. What is the potential cause?

Answer:

Unexpected cytotoxicity can arise from on-target effects in sensitive cell lines or off-target activities of the compound.

Troubleshooting Guide:

  • On-Target Toxicity: Kinase-X might play a critical, previously unknown role in the survival of specific cell lines.

  • Off-Target Effects: this compound may inhibit other kinases or proteins essential for cell viability.

  • Compound-Related Toxicity: The molecule itself or a metabolite could have non-specific cytotoxic effects.

Recommended Experiments:

Experiment Purpose Expected Outcome if Hypothesis is Correct
Kinase Panel Screening To identify potential off-target kinases.Inhibition of other kinases at concentrations close to the cytotoxic dose.
Rescue Experiment To confirm on-target toxicity.Expression of a this compound-resistant mutant of Kinase-X should rescue the cells from cytotoxicity.
Apoptosis/Necrosis Assays To characterize the mechanism of cell death.Induction of markers for apoptosis (e.g., Caspase-3/7 activation) or necrosis.
FAQ 3: Despite potent in vitro activity, this compound shows a lack of efficacy in our animal models. What could be the reason?

Answer:

The transition from in vitro to in vivo systems introduces complexities related to pharmacokinetics (PK) and pharmacodynamics (PD).

Troubleshooting Guide:

  • Poor Pharmacokinetics: this compound may have low bioavailability, rapid clearance, or poor distribution to the target tissue.

  • Insufficient Target Engagement: The concentration of this compound at the tumor site may not be sufficient to inhibit Kinase-X effectively.

  • Activation of Compensatory Pathways: The biological system might adapt to the inhibition of Kinase-X by upregulating parallel signaling pathways.

Recommended Experiments:

Experiment Purpose Expected Outcome if Hypothesis is Correct
Pharmacokinetic (PK) Study To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.Low oral bioavailability, high plasma clearance, or a short half-life.
Pharmacodynamic (PD) Study To measure the inhibition of Kinase-X in the target tissue.Lack of significant inhibition of downstream biomarkers (e.g., p-Substrate) in tumor samples.
Western Blot Analysis of Tumors To investigate the activation of compensatory pathways.Increased phosphorylation of proteins in parallel signaling pathways (e.g., PI3K/Akt).

Experimental Protocols & Visualizations

Protocol: Western Blot Analysis for Compensatory Pathway Activation

This protocol describes how to assess the activation of the parallel PI3K/Akt pathway in tumor lysates from this compound-treated mice.

  • Tumor Lysate Preparation:

    • Excise tumors from control and this compound-treated animals.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 30 µg of protein from each sample onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

G cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway cluster_2 This compound Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase->GRB2/SOS PI3K PI3K Receptor Tyrosine Kinase->PI3K Receptor Tyrosine Kinase->PI3K Compensatory Activation RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Kinase-X Kinase-X Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Growth, Survival This compound This compound This compound->Kinase-X Inhibition

Caption: Hypothetical signaling pathways illustrating this compound inhibition of Kinase-X and potential compensatory activation of the PI3K/Akt pathway.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: In Vivo Studies Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Unexpected Result 1 Potency Discrepancy? Cellular Assay->Unexpected Result 1 Troubleshoot 1 Investigate Permeability, Efflux, Stability Unexpected Result 1->Troubleshoot 1 Yes In Vivo Efficacy In Vivo Efficacy Unexpected Result 1->In Vivo Efficacy No Unexpected Result 2 Lack of Efficacy? In Vivo Efficacy->Unexpected Result 2 Troubleshoot 2 PK/PD Analysis, Compensatory Pathways Unexpected Result 2->Troubleshoot 2 Yes

Caption: A simplified workflow for troubleshooting unexpected results with this compound from in vitro to in vivo experiments.

Troubleshooting Logic Diagram

G Start Start Unexpected Result Unexpected Result Start->Unexpected Result Is it Potency or Efficacy? Is it Potency or Efficacy? Unexpected Result->Is it Potency or Efficacy? Is it Toxicity? Is it Toxicity? Unexpected Result->Is it Toxicity? Check Cell Permeability/Efflux Check Cell Permeability/Efflux Is it Potency or Efficacy?->Check Cell Permeability/Efflux Potency Check PK/PD Check PK/PD Is it Potency or Efficacy?->Check PK/PD Efficacy Off-Target Screening Off-Target Screening Is it Toxicity?->Off-Target Screening Yes On-Target Validation On-Target Validation Is it Toxicity?->On-Target Validation No, but unexpected phenotype

Validation & Comparative

A Comparative Guide to FIH Inhibitors: ZG-2291 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Factor Inhibiting Hypoxia-inducible factor (FIH) is a critical negative regulator of the hypoxic response, making it an attractive therapeutic target for a range of diseases, including metabolic disorders and cancer. This guide provides an objective comparison of ZG-2291, a selective FIH inhibitor, with other notable FIH inhibitors. The information is supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Comparison of FIH Inhibitors

The following table summarizes the inhibitory potency of this compound and other FIH inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ, which can influence the absolute values.

Compound NameType of InhibitorFIH IC50FIH KiSelectivity Notes
This compound Selective FIH Inhibitor-65.3 nM[1]39-fold selective over PHD2. Does not significantly affect other 2OG oxygenases in the JmjC subfamily.[1][2]
N-oxalylglycine (NOG) Broad-spectrum 2OG Oxygenase Inhibitor0.36 µM[3]-Also inhibits PHD2 (IC50: 12.3 µM) and other 2OG oxygenases.[3]
N-oxalyl-D-phenylalanine (NOFD) Selective FIH Inhibitor0.24 µM83 µMShows excellent selectivity for FIH over PHD2.
Pyridine-2,4-dicarboxylic acid (2,4-PDCA) Broad-spectrum 2OG Oxygenase Inhibitor5.0 µM-Weak inhibitor of PHDs and FIH.
Vadadustat PHD Inhibitor29 µM-Primarily a PHD inhibitor with weaker off-target FIH inhibition.
Molidustat PHD Inhibitor66 µM-Primarily a PHD inhibitor with weaker off-target FIH inhibition.
Daprodustat PHD Inhibitor21 µM>9800 nMHighly selective for PHDs over FIH.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF_alpha HIF-1α PHDs PHDs HIF_alpha->PHDs Prolyl Hydroxylation FIH FIH HIF_alpha->FIH Asparaginyl Hydroxylation VHL VHL PHDs->VHL Recognition p300_CBP p300/CBP FIH->p300_CBP Blocks Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF_alpha Degradation HRE HRE p300_CBP->HRE ZG_2291 This compound ZG_2291->FIH Inhibition HIF_alpha_stable HIF-1α (stable) HIF_1 HIF-1 Complex HIF_alpha_stable->HIF_1 HIF_beta HIF-1β HIF_beta->HIF_1 HIF_1->p300_CBP HIF_1->HRE Binding Target_Genes Target Gene Expression HRE->Target_Genes

Figure 1: HIF Signaling Pathway Under Normoxia and Hypoxia.

FIH_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays recombinant_FIH Recombinant FIH Enzyme assay In vitro Inhibition Assay (e.g., AlphaLISA, MS-based) recombinant_FIH->assay inhibitors Test Inhibitors (e.g., this compound) inhibitors->assay substrate HIF-α Peptide Substrate & 2-OG substrate->assay ic50 Determine IC50 / Ki assay->ic50 cells Cell Line (e.g., HEK293T) treat_inhibitor Treat with FIH Inhibitor cells->treat_inhibitor lysis Cell Lysis & Protein Extraction treat_inhibitor->lysis reporter HRE-Luciferase Reporter Assay treat_inhibitor->reporter western Western Blot for HIF-1α lysis->western hif_stabilization Assess HIF-1α Stabilization western->hif_stabilization gene_activation Measure Transcriptional Activity reporter->gene_activation

Figure 2: Experimental Workflow for Evaluating FIH Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of results.

Biochemical FIH Inhibition Assay (Mass Spectrometry-based)

This protocol outlines a method to determine the in vitro potency of FIH inhibitors.

Materials:

  • Recombinant human FIH

  • Synthetic peptide substrate corresponding to a fragment of the HIF-1α C-terminal transactivation domain (e.g., HIF-1α 788-822)

  • 2-oxoglutarate (2-OG)

  • Ammonium (B1175870) iron(II) sulfate

  • L-ascorbic acid

  • Tris-HCl buffer (pH 7.5)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Methanol/formic acid for quenching

  • Solid Phase Extraction (SPE) cartridges

  • Mass spectrometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-ascorbic acid, ammonium iron(II) sulfate, and 2-OG.

  • Add the HIF-1α peptide substrate to the reaction mixture.

  • Dispense the reaction mixture into a 96-well plate.

  • Add serial dilutions of the test inhibitors to the wells. Include a DMSO-only control.

  • Initiate the reaction by adding recombinant FIH to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Quench the reaction by adding a methanol/formic acid solution.

  • Analyze the samples by SPE-mass spectrometry to quantify the hydroxylated and non-hydroxylated peptide substrate.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular HIF-1α Stabilization Assay (Western Blot)

This protocol describes the assessment of an inhibitor's ability to stabilize HIF-1α in a cellular context.

Materials:

  • Human cell line (e.g., HEK293T, Hep3B)

  • Cell culture medium and supplements

  • Test inhibitors

  • Hypoxia-mimicking agent (e.g., CoCl2) as a positive control

  • PBS buffer

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a specified duration (e.g., 4-8 hours). Include a positive control group treated with a hypoxia-mimicking agent.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

HIF-1α Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol measures the functional consequence of FIH inhibition on HIF-1α transcriptional activity.

Materials:

  • Human cell line (e.g., HEK293T)

  • Hypoxia Response Element (HRE)-driven luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • Test inhibitors

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, re-plate the transfected cells into a 96-well plate.

  • Treat the cells with serial dilutions of the test inhibitors or vehicle control for 18-24 hours.

  • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.

  • Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC50 value for each inhibitor.

References

A Comparative Guide: ZG-2291 vs. Non-Selective HIF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison between the selective Factor Inhibiting HIF (FIH) inhibitor, ZG-2291, and non-selective Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors. The information presented herein is intended to assist researchers in understanding the distinct mechanisms of action and potential therapeutic applications of these two classes of compounds.

Introduction

The Hypoxia-Inducible Factor (HIF) signaling pathway is a critical regulator of cellular adaptation to low oxygen levels (hypoxia) and plays a pivotal role in various physiological and pathological processes, including erythropoiesis, angiogenesis, and cancer. Pharmacological manipulation of this pathway has emerged as a promising therapeutic strategy. Non-selective HIF inhibitors, also known as pan-PHD inhibitors or HIF-PHIs, have been developed to treat conditions like anemia associated with chronic kidney disease. These inhibitors act by blocking the prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of the HIF-α subunit.

A newer, more targeted approach involves the selective inhibition of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that regulates the transcriptional activity of HIF-α. This compound is a potent and selective inhibitor of FIH. This guide will compare the biochemical potency, selectivity, and mechanism of action of this compound with several well-characterized non-selective HIF-PHD inhibitors.

Mechanism of Action: A Tale of Two Targets

Non-selective HIF inhibitors and this compound modulate the HIF pathway at two distinct regulatory checkpoints.

Non-selective HIF-PHD inhibitors (e.g., Roxadustat, Daprodustat, Vadadustat, Molidustat) target the prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3). Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, these compounds prevent HIF-α degradation, leading to its accumulation, nuclear translocation, and dimerization with HIF-β. The resulting HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

This compound , in contrast, is a selective inhibitor of Factor Inhibiting HIF (FIH) . FIH is an asparaginyl hydroxylase that acts on a specific asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α. This hydroxylation prevents the recruitment of the transcriptional co-activators p300/CBP, thereby suppressing the transcriptional activity of the HIF complex. This compound binds to FIH and promotes a conformational change, selectively inhibiting its enzymatic activity without significantly affecting other related enzymes like PHDs.[1] This leads to an increase in the transcriptional activity of any stabilized HIF-α.

HIF_Pathway_Inhibition cluster_0 Normoxia cluster_1 Points of Inhibition HIF-a HIF-α PHDs PHDs (Prolyl Hydroxylases) HIF-a->PHDs O2 HIF-a_stabilized Stabilized HIF-α HIF-a->HIF-a_stabilized Hypoxia or PHD Inhibition HIF-a-OH_Pro HIF-α-OH (Pro) PHDs->HIF-a-OH_Pro Hydroxylation FIH FIH (Asparaginyl Hydroxylase) HIF-a-OH_Asn HIF-α-OH (Asn) FIH->HIF-a-OH_Asn VHL VHL HIF-a-OH_Pro->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF-b HIF-β HIF_complex HIF-α/β Complex HIF_complex->FIH O2 p300_CBP p300/CBP HIF_complex->p300_CBP Recruitment HRE HRE HIF_complex->HRE HIF-a-OH_Asn->p300_CBP Gene_Transcription Target Gene Transcription HRE->Gene_Transcription HIF-a_stabilizedHIF-b HIF-a_stabilizedHIF-b HIF-a_stabilizedHIF-b->HIF_complex ZG2291 This compound ZG2291->FIH NonSelective_Inhibitors Non-selective HIF Inhibitors NonSelective_Inhibitors->PHDs

Caption: HIF signaling pathway and points of inhibition.

Data Presentation: Biochemical Potency and Selectivity

The following tables summarize the quantitative data for this compound and several non-selective HIF-PHD inhibitors.

Table 1: this compound Inhibitory Activity and Selectivity

CompoundTargetParameterValueSelectivity vs. PHD2
This compound FIHK_i65.3 nM39-fold
PHD2->2.5 µM-

Data sourced from commercially available data sheets referencing primary literature.[1]

Table 2: Non-selective HIF-PHD Inhibitor Potency

CompoundPHD1 IC_50 (nM)PHD2 IC_50 (nM)PHD3 IC_50 (nM)FIH IC_50 (nM)
Daprodustat 3.522.22.2>9800
Molidustat 480280450-
Roxadustat -591.4--
Vadadustat -29-29000

IC_50 values are compiled from various sources and assay conditions may differ.[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Enzyme Inhibition Assays

Objective: To determine the in vitro potency (IC_50 or K_i) of a compound against recombinant human PHD or FIH enzymes.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for PHDs)

  • Principle: This assay measures the hydroxylation of a biotinylated HIF-α peptide substrate by a PHD enzyme. The hydroxylated peptide is recognized by a specific antibody labeled with a fluorescent acceptor, while the enzyme is tagged with a donor fluorophore. Inhibition of the enzyme prevents this interaction, leading to a decrease in the FRET signal.

  • Protocol:

    • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), FeSO_4, and ascorbate.

    • Add the recombinant PHD enzyme, the biotinylated HIF-α peptide substrate, and the test compound at various concentrations to a microplate.

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents, including an anti-hydroxy-HIF-α antibody conjugated to a fluorescent acceptor (e.g., Eu-chelate) and streptavidin conjugated to a donor (e.g., XL665).

    • Incubate for a further period to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC_50 value.

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay (for PHDs)

  • Principle: Similar to TR-FRET, this bead-based assay measures the interaction between the hydroxylated HIF-α peptide and a specific antibody. Donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.

  • Protocol:

    • A reaction mixture is prepared containing the PHD enzyme, a biotinylated HIF-α peptide, 2-oxoglutarate, Fe(II), and ascorbate.

    • The test inhibitor is added at varying concentrations.

    • After incubation, the reaction is stopped, and streptavidin-coated donor beads and anti-hydroxy-HIF-α antibody-coated acceptor beads are added.

    • After a further incubation in the dark, the plate is read on an AlphaScreen-capable plate reader.

    • IC_50 values are determined by plotting the signal against the inhibitor concentration.

Cell-Based Assays

Objective: To assess the ability of a compound to modulate HIF activity within a cellular context.

1. Hypoxia Response Element (HRE) Luciferase Reporter Assay

  • Principle: This assay uses a cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the HRE. Activation of the HIF pathway leads to the transcription of the luciferase gene, and the resulting luminescence can be quantified.

  • Protocol:

    • Seed HRE-luciferase reporter cells (e.g., HeLa or HEK293 stable cell lines) into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations.

    • Incubate the cells for a specified period (e.g., 6-24 hours) under normoxic conditions.

    • Lyse the cells and add a luciferase assay substrate.

    • Measure the luminescence using a luminometer.

    • Plot the luminescence against the compound concentration to determine the EC_50 value.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Recombinant_Enzyme Recombinant FIH or PHD Enzyme Incubation Incubation Recombinant_Enzyme->Incubation Substrate_Cofactors HIF-α Peptide Substrate + 2-OG, Fe(II), Ascorbate Substrate_Cofactors->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Detection Detection (TR-FRET, AlphaScreen, etc.) Incubation->Detection IC50_Determination IC50/Ki Determination Detection->IC50_Determination Reporter_Cells HRE-Luciferase Reporter Cells Cell_Culture Cell Seeding & Adherence Reporter_Cells->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cell_Incubation Incubation (6-24h) Compound_Treatment->Cell_Incubation Lysis_Luminescence Cell Lysis & Luciferase Assay Cell_Incubation->Lysis_Luminescence EC50_Determination EC50 Determination Lysis_Luminescence->EC50_Determination

Caption: General experimental workflows.

In Vivo Experimental Data: this compound in a Model of Obesity

This compound has been evaluated in an in vivo model of obesity using ob/ob mice, which are leptin-deficient and exhibit obesity and metabolic dysfunction.

  • Experimental Design:

    • Model: Male ob/ob mice.

    • Treatment: this compound administered at 10 mg/kg via intraperitoneal injection every other day for 30 days.

    • Key Readouts: Body weight, thermogenesis, and markers of metabolic function.

  • Results:

    • This compound treatment was observed to enhance thermogenesis.

    • The compound improved symptoms of obesity and associated metabolic dysfunction in the ob/ob mice.

Conclusion

This compound and non-selective HIF-PHD inhibitors represent two distinct strategies for modulating the HIF signaling pathway. Non-selective inhibitors act "upstream" by preventing the degradation of HIF-α, leading to a broad stabilization of the protein. In contrast, this compound acts "downstream" by selectively inhibiting FIH, thereby enhancing the transcriptional activity of already stabilized HIF-α.

The high selectivity of this compound for FIH over PHDs suggests a more targeted mechanism of action, which may offer a different therapeutic window and side-effect profile compared to pan-PHD inhibitors. The preclinical data for this compound in a model of obesity highlights its potential in metabolic diseases, an area less explored by the primarily anemia-focused non-selective HIF inhibitors. This guide provides a foundational comparison to aid researchers in selecting the appropriate chemical tools to investigate the multifaceted roles of the HIF pathway in health and disease.

References

Validating the Selectivity of FIH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the selectivity of a novel inhibitor is a critical step in validating its potential as a therapeutic agent. This guide provides a framework for assessing the selectivity of factor inhibiting HIF (FIH) inhibitors, using a hypothetical compound, ZG-2291, as an example. The methodologies and data presentation can be adapted for any new chemical entity targeting FIH.

Data Presentation: Comparative Inhibitor Selectivity

A crucial aspect of characterizing an FIH inhibitor is to determine its potency against the intended target relative to other related enzymes. The primary off-targets for FIH inhibitors are typically the HIF prolyl hydroxylases (PHDs), which share structural similarities in their active sites. The following table summarizes the inhibitory activity (IC50) of our example compound, this compound, against FIH and compares it with other known inhibitors.

CompoundFIH IC50 (nM)PHD2 IC50 (nM)Selectivity (PHD2/FIH)Other 2-OG Oxygenases IC50 (nM)Reference Compound(s)
This compound (Example) 50>50,000>1000x>50,000 (e.g., KDM4A)N/A
Molidustat>10,000280<0.028x-[1]
GSK1278863>10,000---[1]
FG-4592>10,000---[1]
IOX2>2,10021<0.01x>100-fold selective vs JMJDs[2]

Data for Molidustat, GSK1278863, and FG-4592 indicates that their IC50s for FIH are over 100-fold higher than for PHD2[1]. IOX2 is a potent PHD2 inhibitor with over 100-fold selectivity against FIH. The data for this compound is hypothetical for illustrative purposes.

Experimental Protocols

To generate the comparative data presented above, a series of biochemical and cellular assays are required. Below are detailed methodologies for key experiments in determining the selectivity profile of an FIH inhibitor.

In Vitro FIH Inhibition Assay (RapidFire-MS)

This assay directly measures the enzymatic activity of FIH and its inhibition by a test compound. It quantifies the hydroxylation of a peptide substrate derived from the C-terminal transactivation domain (C-TAD) of HIF-1α.

  • Principle: Recombinant human FIH is incubated with a synthetic peptide substrate (e.g., HIF-1α residues 788-822), co-factors (Fe(II), 2-oxoglutarate, and ascorbate), and the test inhibitor. The reaction is quenched, and the extent of peptide hydroxylation is measured by mass spectrometry.

  • Protocol:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human FIH, and the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding the HIF-1α peptide substrate, Fe(II), 2-oxoglutarate, and ascorbate.

    • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

    • Quench the reaction with a strong acid (e.g., formic acid).

    • Analyze the samples using a high-throughput mass spectrometry system, such as RapidFire MS, to quantify the ratio of hydroxylated to unhydroxylated peptide substrate.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PHD2 Inhibition Assay

To assess selectivity, the inhibitor's activity against the most relevant off-target, PHD2, is measured.

  • Principle: Similar to the FIH assay, this method measures the prolyl-hydroxylation of a HIF-1α-derived peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD) by recombinant human PHD2.

  • Protocol:

    • The assay is run under similar conditions to the FIH assay, but with recombinant human PHD2 as the enzyme and a HIF-1α CODD peptide as the substrate.

    • The test inhibitor (e.g., this compound) is titrated to determine its effect on PHD2 activity.

    • Reaction products are quantified by mass spectrometry.

    • IC50 values are calculated and compared to the FIH IC50 to determine the selectivity ratio.

Cellular HIF-1α Asparaginyl Hydroxylation Assay

This assay confirms the inhibitor's mechanism of action in a cellular context by measuring the hydroxylation status of endogenous or overexpressed HIF-1α.

  • Principle: Cells are treated with the test compound, and HIF-1α is subsequently analyzed by immunoblotting to assess the inhibition of asparaginyl hydroxylation.

  • Protocol:

    • Culture a suitable human cell line (e.g., VHL-deficient RCC4 cells to ensure HIF-1α accumulation) and treat with a dose range of the test inhibitor for a specified time (e.g., 6 hours).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Perform immunoblotting using antibodies specific for hydroxylated asparagine (Asn803) on HIF-1α and total HIF-1α.

    • A selective FIH inhibitor should show a dose-dependent decrease in the hydroxylated HIF-1α signal without affecting total HIF-1α levels.

HRE-Luciferase Reporter Gene Assay

This cellular assay measures the functional consequence of FIH inhibition, which is the enhancement of HIF-1α transcriptional activity.

  • Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing multiple hypoxia response elements (HREs). Inhibition of FIH leads to increased HIF-1α activity and, consequently, increased luciferase expression.

  • Protocol:

    • Transfect cells (e.g., HEK293T) with an HRE-luciferase reporter plasmid.

    • Treat the transfected cells with the test compound at various concentrations under normoxic and hypoxic (e.g., 1% O2) conditions.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • A potent and selective FIH inhibitor is expected to increase luciferase activity, particularly under normoxic conditions where FIH is typically active.

Mandatory Visualization

The following diagrams illustrate the key biological pathway and a general experimental workflow for validating FIH inhibitor selectivity.

FIH_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIF_complex HIF-1α / HIF-1β p300_CBP p300/CBP HIF_complex->p300_CBP recruits HRE HRE p300_CBP->HRE binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes activates HIF_1a HIF-1α HIF_1a->HIF_complex translocates to nucleus HIF_1a_OH HIF-1α-OH (Asn803) FIH FIH FIH->HIF_1a hydroxylates Asn803 (Normoxia) ZG_2291 This compound ZG_2291->FIH inhibits HIF_1a_OH_p300 p300/CBP HIF_1a_OH->HIF_1a_OH_p300 interaction blocked

Caption: FIH signaling pathway and the mechanism of action of an FIH inhibitor.

Experimental_Workflow cluster_workflow Inhibitor Selectivity Profiling Workflow start Compound Library (e.g., this compound) primary_screen Primary Screen: In Vitro FIH Inhibition Assay (e.g., RapidFire-MS) start->primary_screen hit_id Identify 'Hits' (Compounds with FIH IC50 < Threshold) primary_screen->hit_id secondary_assay Secondary Assay: Determine FIH IC50 hit_id->secondary_assay selectivity_panel Selectivity Panel: In Vitro PHD2 & other 2-OG Oxygenase Assays secondary_assay->selectivity_panel cellular_assays Cellular Assays: - HIF-1α Hydroxylation - HRE-Luciferase Reporter selectivity_panel->cellular_assays lead_compound Selective Lead Compound cellular_assays->lead_compound

Caption: Experimental workflow for validating FIH inhibitor selectivity.

References

A Comparative Analysis of ZG-2291 and NBA-ZG-2291: Potent Modulators of the Hypoxia-Inducible Factor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ZG-2291 and its photoactivatable derivative, NBA-ZG-2291. Both compounds are potent inhibitors of Factor Inhibiting HIF (FIH), a key negative regulator of the hypoxic response. This document details their mechanisms of action, comparative performance based on experimental data, and the specific protocols for key assays.

This compound is a selective, orally active, and reversible inhibitor of FIH, an asparaginyl hydroxylase that suppresses the transcriptional activity of hypoxia-inducible factor (HIF). By inhibiting FIH, this compound enhances the expression of HIF target genes, making it a promising therapeutic candidate for metabolic diseases such as obesity. NBA-ZG-2291 is a chemically modified version of this compound, engineered to be a light-induced, irreversible covalent inhibitor. This modification allows for precise spatiotemporal control of FIH inhibition, rendering NBA-ZG-2291 an invaluable tool for dissecting the intricate roles of FIH in cellular processes.

Performance and Efficacy: A Quantitative Comparison

The following table summarizes the key quantitative data for this compound and NBA-ZG-2291, highlighting their distinct biochemical and cellular properties.

ParameterThis compoundNBA-ZG-2291Reference
Target Factor Inhibiting HIF (FIH)Factor Inhibiting HIF (FIH)[1][2]
Mechanism of Action Reversible, competitive inhibitorLight-induced, irreversible covalent inhibitor[1][2]
Binding Affinity (Ki) 65.3 nM for FIH423 nM for FIH (without irradiation)[3][4]
Selectivity >39-fold selective for FIH over PHD2Selective engagement with FIH in cells; does not affect PHD2 stability[3][4]
Cellular Activity Upregulates HIF target gene EGLN3 in Hep3B cellsUpregulates EGLN3 expression in a time-dependent manner upon irradiation[1][4]
In Vivo Activity Ameliorates obesity and metabolic dysfunction in ob/ob miceNot reported for in vivo therapeutic studies; designed as a research tool[1]

Mechanism of Action and Signaling Pathway

This compound and NBA-ZG-2291 both target FIH, a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which prevents its interaction with transcriptional coactivators. Inhibition of FIH by this compound or NBA-ZG-2291 preserves the active state of HIF-α, leading to the transcription of HIF target genes. The key difference lies in their mode of inhibition: this compound binds reversibly to the active site, while NBA-ZG-2291, upon photoactivation, forms a covalent bond with a lysine (B10760008) residue (Lys106) in the FIH active site, leading to irreversible inhibition.[2][5][6]

FIH_Inhibition_Pathway Signaling Pathway of FIH Inhibition cluster_0 Normoxia cluster_1 FIH Inhibition cluster_2 Downstream Effects HIF_alpha HIF-α FIH FIH (Active) HIF_alpha->FIH Hydroxylation of Asn803 HIF_alpha_active HIF-α (Active) FIH->HIF_alpha Inhibition of transcriptional activity ZG_2291 This compound (Reversible) FIH_inhibited FIH (Inhibited) ZG_2291->FIH_inhibited Reversible Inhibition NBA_ZG_2291 NBA-ZG-2291 (Irreversible, Light-activated) NBA_ZG_2291->FIH_inhibited Covalent Inhibition (post-UV) FIH_inhibited->HIF_alpha_active Prevents HIF-α inhibition HIF_target_genes HIF Target Genes (e.g., EGLN3) HIF_alpha_active->HIF_target_genes Upregulation

Mechanism of FIH inhibition by this compound and NBA-ZG-2291.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro FIH Inhibition Assay

Objective: To determine the in vitro potency of this compound and NBA-ZG-2291 against FIH.

Methodology:

  • Recombinant human FIH is expressed and purified.

  • A fluorescence polarization (FP)-based assay is used to measure the binding affinity of the inhibitors.[4]

  • For NBA-ZG-2291, the assay is performed with and without UV irradiation (365 nm) to assess light-dependent inhibition.[4]

  • The inhibitor is serially diluted and incubated with FIH and a fluorescently labeled HIF-α peptide substrate.

  • The FP signal is measured, and the Ki values are calculated from the resulting dose-response curves.[4]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of NBA-ZG-2291 with FIH in a cellular context.

Methodology:

  • Hep3B cells are treated with NBA-ZG-2291 or a vehicle control.[4]

  • The treated cells are exposed to UV light (365 nm, 16 W) for 30 minutes to induce covalent binding.[4]

  • Cells are harvested at different time points (e.g., 12-48 hours) post-irradiation.[4]

  • The cell lysates are heated to a range of temperatures, and the soluble fraction of FIH is analyzed by Western blotting.

  • An increase in the melting temperature (ΔTm) of FIH in the presence of the inhibitor indicates target engagement.[4]

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow start Hep3B Cells treatment Treat with NBA-ZG-2291 or Vehicle start->treatment irradiation UV Irradiation (365 nm) treatment->irradiation incubation Incubate for 12-48h irradiation->incubation lysis Cell Lysis incubation->lysis heating Heat to various temperatures lysis->heating centrifugation Centrifugation heating->centrifugation western_blot Western Blot for FIH centrifugation->western_blot analysis Analyze FIH Stability (ΔTm) western_blot->analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).
In Vivo Obesity Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a model of obesity.

Methodology:

  • Genetically obese mice (ob/ob) are used for the study.

  • Mice are administered this compound (e.g., 10 mg/kg, intraperitoneally) or a vehicle control every other day for a specified period (e.g., 30 days).[7]

  • Body weight, food intake, and other metabolic parameters are monitored throughout the study.

  • At the end of the study, tissues such as adipose tissue are collected for analysis of gene expression (e.g., UCP1) and histological examination.

  • The effect of this compound on obesity and related metabolic dysfunction is assessed by comparing the treated group to the control group.

Conclusion

This compound and NBA-ZG-2291 are powerful chemical probes for studying the FIH-HIF signaling axis. This compound serves as a promising lead compound for the development of therapeutics targeting metabolic diseases, owing to its selectivity and in vivo efficacy. NBA-ZG-2291, with its unique photoactivatable and covalent-binding properties, provides an unprecedented level of control for investigating the dynamic cellular functions of FIH, making it an exceptional tool for basic research. The choice between these two compounds will depend on the specific research question, with this compound being more suited for preclinical therapeutic studies and NBA-ZG-2291 for mechanistic and spatiotemporal cellular studies.

References

A Comparative Analysis of ZG-2291 and ATR-258 Against Existing Obesity Pharmacotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of obesity treatment is rapidly evolving, with novel therapeutic agents emerging that offer distinct mechanisms of action compared to established pharmacotherapies. This guide provides a detailed comparison of two investigational drugs, ZG-2291 and ATR-258, with currently approved obesity medications, including the market-leading glucagon-like peptide-1 (GLP-1) receptor agonists, semaglutide (B3030467) (Wegovy) and tirzepatide (Zepbound), as well as older medications such as orlistat (B1677487) and phentermine-topiramate. This comparison is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental protocols.

Executive Summary

The global obesity epidemic necessitates the development of effective and safe long-term treatment options. While GLP-1 receptor agonists have demonstrated significant efficacy in weight reduction, there is a continued search for alternative and complementary mechanisms. This guide introduces two such novel agents:

  • This compound: A selective inhibitor of Factor Inhibiting HIF (FIH) that has demonstrated potential in preclinical models to enhance thermogenesis and improve metabolic dysfunction associated with obesity.[1]

  • ATR-258: A first-in-class oral β2-adrenergic receptor agonist that activates skeletal muscle metabolism, promoting fat loss while preserving lean muscle mass.[2][3][4] Developed by Atrogi AB, ATR-258 has completed a Phase I clinical trial.[2][3][5]

This document will delve into the distinct signaling pathways of these investigational drugs and compare their available efficacy data with established treatments.

Mechanism of Action: A Divergence from Incretin-Based Therapies

Current leading obesity drugs primarily leverage the incretin (B1656795) system. In contrast, this compound and ATR-258 target novel pathways.

This compound: This orally active small molecule selectively inhibits Factor Inhibiting HIF (FIH).[1] By inhibiting FIH, this compound is proposed to enhance thermogenesis, the process of heat production in organisms, which can contribute to increased energy expenditure and subsequent weight loss.[1] Preclinical studies in ob/ob mice have shown that this compound can improve obesity-related symptoms and metabolic dysfunctions.[1]

ATR-258: This investigational drug is a GRK-biased β2-adrenergic receptor agonist.[2][4] It is designed to selectively activate signaling pathways in skeletal muscle, mimicking the metabolic effects of exercise.[6] This targeted activation is intended to increase glucose uptake and fat metabolism without the cardiovascular side effects commonly associated with non-selective β2-agonists.[2][7][8] A key potential advantage of ATR-258 is its ability to preserve muscle mass during weight loss, a common concern with GLP-1-based therapies.[2][4]

Existing Obesity Drugs:

  • Semaglutide (Wegovy): A GLP-1 receptor agonist that mimics the native GLP-1 hormone, leading to appetite suppression and delayed gastric emptying.[7]

  • Tirzepatide (Zepbound): A dual agonist for both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, which also regulates appetite and energy balance.[9]

  • Orlistat (Xenical, Alli): A lipase (B570770) inhibitor that reduces the absorption of dietary fat in the gastrointestinal tract.[10][11][12]

  • Phentermine-Topiramate (Qsymia): A combination of a sympathomimetic amine (phentermine) that suppresses appetite and an antiepileptic drug (topiramate) with weight loss effects through multiple proposed mechanisms.[13][14]

Signaling Pathway Diagrams

cluster_ZG2291 This compound Signaling Pathway ZG2291 This compound FIH FIH (Factor Inhibiting HIF) ZG2291->FIH Inhibits HIF HIF-α FIH->HIF Inhibits (Hydroxylation) Thermogenesis Enhanced Thermogenesis HIF->Thermogenesis Promotes

Figure 1: this compound inhibits FIH, leading to HIF-α stabilization and enhanced thermogenesis.

cluster_ATR258 ATR-258 Signaling Pathway ATR258 ATR-258 Beta2AR β2-Adrenergic Receptor (Skeletal Muscle) ATR258->Beta2AR Activates GRK2 GRK2-Biased Signaling Beta2AR->GRK2 Metabolism Increased Glucose Uptake & Fat Metabolism GRK2->Metabolism Muscle Muscle Mass Preservation GRK2->Muscle

Figure 2: ATR-258 activates β2-adrenergic receptors in skeletal muscle via a GRK2-biased pathway.

Efficacy Comparison

Quantitative data for this compound and ATR-258 is currently limited to preclinical and early-phase clinical studies. The following tables summarize the available data and compare it with the established efficacy of approved obesity drugs.

Table 1: Efficacy of Investigational Obesity Drugs
DrugMechanism of ActionStudy TypeKey Efficacy FindingsSource
This compound FIH InhibitorPreclinical (ob/ob mice)Improved obesity-associated metabolic dysfunction.[1]
ATR-258 GRK-biased β2-agonistPhase I Clinical TrialWell-tolerated in healthy volunteers and patients with type 2 diabetes.[3][7][3][7]
PreclinicalEnhanced glucose uptake, reduced fat mass, and preserved lean muscle.[2][2]
Table 2: Efficacy of Approved Obesity Drugs (Phase 3 Clinical Trial Data)
DrugBrand NameMechanism of ActionAverage Weight LossStudy DurationSource
Semaglutide WegovyGLP-1 Receptor Agonist~15%68 weeks[15][16]
Tirzepatide ZepboundGLP-1/GIP Receptor Agonist>20%72 weeks[9][17]
Orlistat XenicalLipase Inhibitor~5-10% (placebo-subtracted)1-2 years[12]
Phentermine-Topiramate QsymiaSympathomimetic/Anticonvulsant~7-14% (dose-dependent)1 year[18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are representative experimental protocols for preclinical and clinical studies in obesity research.

Preclinical Efficacy Study Protocol (Representative)

This protocol outlines a typical preclinical study to evaluate a novel anti-obesity compound in a diet-induced obesity mouse model.

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.

  • Treatment Groups:

    • Vehicle control (e.g., saline or appropriate solvent).

    • Test compound (e.g., this compound or ATR-258) at various doses (e.g., low, medium, high).

    • Positive control (e.g., semaglutide).

  • Drug Administration: Daily administration via oral gavage or subcutaneous injection for 4-8 weeks.

  • Efficacy Endpoints:

    • Body Weight: Measured daily.

    • Food Intake: Measured daily.

    • Body Composition: Assessed by nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DXA) at baseline and end of study to determine fat mass and lean mass.

    • Metabolic Parameters: Glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) performed at the end of the study. Blood samples collected for analysis of glucose, insulin, and lipid profiles.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, to compare treatment groups.

start Start: Select Animal Model (e.g., C57BL/6J mice) diet Induce Obesity: High-Fat Diet (12-16 weeks) start->diet randomize Randomize into Treatment Groups diet->randomize treatment Administer Treatment: Vehicle, Test Compound, Positive Control (4-8 weeks) randomize->treatment measurements Daily Measurements: Body Weight, Food Intake treatment->measurements During Treatment end_study End of Study Assessments: Body Composition (NMR/DXA) Metabolic Tests (GTT/ITT) Blood Analysis treatment->end_study analysis Statistical Analysis & Data Interpretation end_study->analysis end End analysis->end

Figure 3: A typical experimental workflow for a preclinical obesity drug efficacy study.

Phase 3 Clinical Trial Protocol (Representative for Weight Management)

This protocol describes a typical design for a large-scale clinical trial to assess the efficacy and safety of a new anti-obesity medication in humans.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Adults with a Body Mass Index (BMI) ≥ 30 kg/m ², or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).

  • Intervention:

    • Investigational drug at one or more dose levels.

    • Placebo.

    • All participants receive counseling on a reduced-calorie diet and increased physical activity.

  • Duration: Typically 52 to 104 weeks.

  • Primary Efficacy Endpoints:

    • Mean percent change in body weight from baseline.

    • Proportion of participants achieving ≥5% weight loss from baseline.

  • Secondary Efficacy Endpoints:

    • Proportion of participants achieving ≥10% and ≥15% weight loss.

    • Changes in waist circumference, blood pressure, and lipid profiles.

    • Changes in glycemic parameters in participants with prediabetes or type 2 diabetes.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

  • Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using methods to handle missing data.

Conclusion and Future Directions

This compound and ATR-258 represent promising new avenues in obesity pharmacotherapy, with mechanisms of action that are distinct from the current incretin-based market leaders. This compound's targeting of thermogenesis and ATR-258's focus on skeletal muscle metabolism with muscle preservation offer the potential for alternative or complementary treatment strategies.

While the available data for these investigational drugs are still in the early stages, they highlight the ongoing innovation in the field. Further preclinical and clinical studies are necessary to fully elucidate their efficacy and safety profiles and to determine their potential role in the long-term management of obesity. For drug development professionals, these novel mechanisms warrant close observation as they may address some of the limitations of existing therapies, such as muscle loss and gastrointestinal side effects. The progression of this compound and ATR-258 through the clinical trial pipeline will be critical in shaping the future of obesity treatment.

References

ZG-2291: A Selective Inhibitor of Factor Inhibiting HIF (FIH) - A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ZG-2291 is a potent and selective inhibitor of Factor Inhibiting HIF (FIH), a key enzyme in the hypoxia-inducible factor (HIF) signaling pathway. Its high selectivity makes it a valuable tool for studying the specific roles of FIH in cellular metabolism and disease, and a potential starting point for the development of novel therapeutics. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental context.

Mechanism of Action and Selectivity

This compound exerts its inhibitory effect by binding to the active site of FIH, a 2-oxoglutarate (2OG) dependent oxygenase. This binding prevents FIH from hydroxylating the asparagine residue in the C-terminal transactivation domain (CAD) of HIF-α subunits. Under normal oxygen conditions, this hydroxylation leads to the recruitment of transcriptional co-repressors, thereby inhibiting HIF-mediated gene expression. By inhibiting FIH, this compound allows for the activation of HIF target genes even in the presence of oxygen.

Available information consistently highlights the high selectivity of this compound for FIH over other 2OG-dependent oxygenases, including those within the Jumonji C (JmjC) subfamily. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the biological functions of FIH. However, specific quantitative data from comprehensive cross-reactivity panels and detailed protocols for these selectivity assays for this compound are not widely published.

Comparison with Alternative FIH Inhibitors

While specific cross-reactivity data for this compound is limited in the public domain, a comparison can be drawn with other known FIH inhibitors based on their general selectivity profiles.

CompoundTargetReported Selectivity
This compound FIH Reported to be highly selective over other 2OG oxygenases.
N-Oxalylglycine (NOG)Pan-2OG oxygenase inhibitorBroad-spectrum inhibitor, also potently inhibits HIF prolyl hydroxylases (PHDs).
Vadadustat (AKB-6548)Primarily PHD2Shows significantly less activity against FIH, demonstrating selectivity for PHDs.
Daprodustat (GSK1278863)Primarily PHDsExhibits a high degree of selectivity for PHDs over FIH.
Molidustat (BAY 85-3934)Primarily PHDsDemonstrates strong selectivity for PHDs with minimal inhibition of FIH.

Experimental Protocols

Detailed experimental protocols for the cross-reactivity screening of this compound are not publicly available. However, a general methodology for assessing the selectivity of 2OG oxygenase inhibitors is outlined below.

General Protocol for In Vitro 2-Oxoglutarate Oxygenase Inhibition Assay

This protocol describes a common method used to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of 2OG-dependent oxygenases.

1. Reagents and Materials:

  • Recombinant human 2OG oxygenases (e.g., FIH, PHD2, KDM4A, etc.)

  • Substrate peptide for each enzyme

  • 2-Oxoglutarate (2OG)

  • Ascorbate

  • Ferrous iron (e.g., (NH4)2Fe(SO4)2·6H2O)

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., specific antibody for hydroxylated substrate, mass spectrometry)

  • 96-well assay plates

2. Assay Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 96-well plate, add the assay buffer, recombinant enzyme, substrate peptide, ascorbate, and ferrous iron.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the enzymatic reaction by adding 2-oxoglutarate.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA or a strong acid).

  • Detect the amount of hydroxylated product formed. This can be done using various methods such as ELISA, mass spectrometry (LC-MS/MS), or AlphaLISA.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

10. Selectivity Determination:

  • Perform the assay with a panel of different 2OG oxygenases to determine the IC50 value for each.

  • The selectivity of the compound is determined by comparing the IC50 value for the primary target (e.g., FIH) to the IC50 values for other enzymes. A higher IC50 value for off-targets indicates greater selectivity.

Visualizing the HIF Signaling Pathway and Experimental Workflow

To better understand the context of this compound's action and the general approach to its characterization, the following diagrams are provided.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / FIH Inhibition HIFa HIF-α PHDs PHDs HIFa->PHDs O2, 2-OG FIH FIH HIFa->FIH O2, 2-OG HIFa_OH_P HIF-α-OH (Pro) PHDs->HIFa_OH_P VHL VHL Proteasome Proteasomal Degradation VHL->Proteasome HIFa_OH_N HIF-α-OH (Asn) FIH->HIFa_OH_N HIFa_OH_P->VHL p300_CBP p300/CBP HIFa_OH_N->p300_CBP Blocks Binding HRE HRE Target_Genes Target Gene Expression (Blocked) HIFa_hyp HIF-α HIF_complex HIF-α/β Complex HIFa_hyp->HIF_complex HIFb HIF-β HIFb->HIF_complex p300_CBP_hyp p300/CBP HIF_complex->p300_CBP_hyp HRE_hyp HRE p300_CBP_hyp->HRE_hyp Target_Genes_hyp Target Gene Expression (Active) HRE_hyp->Target_Genes_hyp ZG2291 This compound FIH_hyp FIH ZG2291->FIH_hyp

Caption: HIF Signaling Pathway Under Normoxia and Hypoxia/FIH Inhibition.

Cross_Reactivity_Workflow start Start: Compound (this compound) prepare_assays Prepare in vitro enzymatic assays for a panel of 2-oxoglutarate oxygenases start->prepare_assays run_assays Perform dose-response inhibition assays prepare_assays->run_assays determine_ic50 Determine IC50 values for each enzyme run_assays->determine_ic50 analyze_selectivity Analyze selectivity profile by comparing IC50 values determine_ic50->analyze_selectivity end End: Quantified Selectivity Profile analyze_selectivity->end

Caption: General Workflow for Assessing Cross-Reactivity of a 2OG Oxygenase Inhibitor.

Comparative Guide to Biochemical Assays for Confirming ZG-2291 FIH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biochemical assays to confirm the inhibitory activity of ZG-2291 on Factor Inhibiting HIF (FIH), also known as asparaginyl hydroxylase. This compound is a potent and selective inhibitor of FIH, an enzyme that plays a crucial role in the regulation of the hypoxic response by hydroxylating the α-subunit of Hypoxia-Inducible Factor (HIF). This guide details the performance of this compound in comparison to other known FIH inhibitors, supported by experimental data and detailed protocols for key assays.

Introduction to FIH and this compound

Factor Inhibiting HIF (FIH) is a 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenase that hydroxylates a specific asparagine residue in the C-terminal transactivation domain of HIF-α. This hydroxylation prevents the recruitment of the transcriptional coactivators p300/CBP, thereby downregulating the transcriptional activity of HIF. Inhibition of FIH can therefore enhance HIF activity, a therapeutic strategy being explored for various diseases.

This compound is a selective and orally active inhibitor of FIH.[1][2][3] It binds to FIH and induces a conformational change, leading to potent and selective inhibition.[1][2][3]

Performance Comparison of FIH Inhibitors

The inhibitory potency of this compound has been evaluated in various biochemical assays and compared with other known FIH inhibitors. The following table summarizes the key quantitative data.

InhibitorAssay TypeTargetIC50KiKdSelectivity (over PHD2)Reference
This compound Biochemical AssayFIH-65.3 nM99.7 nM39-fold[4][5]
N-oxalyl-D-phenylalanine (NOFD)Biochemical AssayFIH0.24 µM83 µM->416-fold (Ki)[1][4]
N-oxalylglycine (NOG)Biochemical AssayFIH---Broad-spectrum[1]
Pyridine-2,4-dicarboxylic acid (2,4-PDCA)Biochemical AssayFIH---Broad-spectrum[1]
VadadustatBiochemical AssayFIH29 µM---[1]
MolidustatBiochemical AssayFIH66 µM---[1]
DaprodustatBiochemical AssayFIH21 µM---[1]
IOX4Biochemical AssayFIH31 µM---[1]

Signaling Pathway of HIF Regulation by FIH

The following diagram illustrates the central role of FIH in the regulation of HIF-1α transcriptional activity. Under normoxic conditions, FIH hydroxylates asparagine 803 (Asn803) on HIF-1α, which blocks the binding of the p300/CBP co-activator and thus inhibits the transcription of hypoxia-responsive genes. FIH inhibitors like this compound block this hydroxylation, leading to the activation of HIF-1α even in the presence of oxygen.

HIF_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIF1a HIF-1α HIF_complex HIF-1 Complex HIF1a->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) on Target Genes HIF_complex->HRE p300_CBP p300/CBP p300_CBP->HIF_complex Binds to activate Transcription Transcription of Hypoxia-Responsive Genes HRE->Transcription FIH FIH Asn803 Asn803 FIH->Asn803 O2, Fe(II), 2-OG ZG2291 This compound ZG2291->FIH Inhibits OH_Asn803 Asn803-OH Asn803->OH_Asn803 Hydroxylation OH_Asn803->p300_CBP Blocks Binding HIF1a_cyto HIF-1α HIF1a_cyto->HIF1a Translocation HIF1a_cyto->Asn803

Caption: HIF-1α signaling pathway and the inhibitory action of this compound on FIH. (99 characters)

Experimental Protocols

This section provides detailed methodologies for two key biochemical assays to confirm FIH inhibition.

Direct Measurement of FIH Activity by MALDI-TOF Mass Spectrometry

This assay directly measures the hydroxylation of a synthetic peptide substrate derived from the C-terminal transactivation domain (CAD) of HIF-1α. The mass shift of +16 Da upon hydroxylation is detected by MALDI-TOF MS.

MALDI_TOF_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare reaction mix: - Recombinant FIH - HIF-1α peptide substrate - Fe(II), 2-OG, Ascorbate - Buffer (e.g., HEPES) inhibitor Add this compound or alternative inhibitor (or vehicle control) reagents->inhibitor incubation Incubate at 37°C (e.g., 15-60 min) inhibitor->incubation quench Quench reaction (e.g., with acid) incubation->quench spotting Spot sample with MALDI matrix onto target plate quench->spotting maldi Analyze by MALDI-TOF MS spotting->maldi result Detect mass shift of +16 Da (hydroxylated peptide) maldi->result

Caption: Workflow for the MALDI-TOF MS-based FIH inhibition assay. (83 characters)
  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • 5 µM recombinant human FIH

      • 500 µM HIF-1α CAD peptide substrate (e.g., 35-mer: DESGLPQLTSYDCEVNAPIQGSRNLLQGEELLRAL)

      • 50 µM Fe(NH₄)₂(SO₄)₂

      • 500 µM 2-oxoglutarate (2OG)

      • 1 mM L-ascorbate

      • 50 mM HEPES buffer, pH 7.5

    • Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).

  • Inhibition Assay:

    • Add the desired concentration of this compound or alternative inhibitor to the reaction mixture. For the control, add the same volume of the vehicle (e.g., DMSO).

    • Initiate the reaction by adding the FIH enzyme.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Sample Preparation for MALDI-TOF MS:

    • Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).

    • Desalt the sample using a C18 ZipTip.

    • Mix the desalted sample with a saturated solution of a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile/0.1% TFA.

  • MALDI-TOF MS Analysis:

    • Spot the sample/matrix mixture onto a MALDI target plate and allow it to air dry.

    • Acquire mass spectra in the positive ion mode.

    • Determine the ratio of the hydroxylated (+16 Da) to the non-hydroxylated peptide to quantify FIH activity and inhibition.

Cell-Based HIF-1α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1α in cells, which is indirectly regulated by FIH activity. Inhibition of FIH leads to an increase in HIF-1α transcriptional activity, resulting in a higher luciferase signal.

Luciferase_Workflow cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_measurement Luciferase Measurement seeding Seed cells (e.g., HEK293T) in multi-well plates transfection Transfect cells with: - HRE-luciferase reporter plasmid - Renilla luciferase control plasmid seeding->transfection treatment Treat cells with this compound or alternative inhibitors at various concentrations transfection->treatment incubation Incubate for 16-24 hours treatment->incubation lysis Lyse cells using passive lysis buffer incubation->lysis measurement Measure Firefly and Renilla luciferase activity using a luminometer lysis->measurement analysis Normalize Firefly to Renilla activity and calculate fold induction measurement->analysis

Caption: Workflow for the HIF-1α luciferase reporter assay. (69 characters)
  • Cell Culture and Transfection:

    • Seed a suitable cell line (e.g., HEK293T or Hep3B) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with a hypoxia-responsive element (HRE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Inhibitor Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other FIH inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 16-24 hours under normoxic conditions.

  • Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells by adding passive lysis buffer and incubating for 15 minutes at room temperature.

    • Transfer the cell lysate to a luminometer plate.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of luciferase activity for each inhibitor concentration relative to the vehicle control.

    • Plot the fold induction against the inhibitor concentration to determine the EC50 value.

Conclusion

The biochemical assays described in this guide provide robust and reliable methods to confirm the inhibitory activity of this compound on FIH. The MALDI-TOF MS assay offers a direct and precise measurement of enzymatic activity, while the luciferase reporter assay provides a valuable cellular context for assessing the downstream consequences of FIH inhibition. The comparative data presented here clearly demonstrates the high potency and selectivity of this compound as an FIH inhibitor, making it a valuable tool for research in hypoxia signaling and a promising candidate for further therapeutic development.

References

comparing in vitro and in vivo results for ZG-2291

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for ZG-2291

Extensive searches for the compound "this compound" have not yielded any publicly available scientific literature, patent filings, or clinical trial records. This suggests that "this compound" may be an internal compound designation not yet disclosed in the public domain, a new discovery pending publication, or a misidentified name.

Therefore, a direct comparison of the in vitro and in vivo results for this compound cannot be provided at this time.

To fulfill the request for a comparison guide, this document will serve as a template, outlining the structure, data presentation, and visualizations requested. This template can be populated with specific data once information on this compound or another compound of interest becomes available.

Template: Comparative Analysis of In Vitro and In Vivo Preclinical Data for a Novel Anti-Inflammatory Agent

Audience: Researchers, scientists, and drug development professionals.

This guide provides a structured comparison of the preclinical in vitro and in vivo experimental data for a hypothetical anti-inflammatory compound. The objective is to offer a clear, data-driven overview of its pharmacological profile.

Data Presentation: Summary of Quantitative Results

Quantitative data from key experiments are summarized below to facilitate a direct comparison of the compound's performance in different experimental settings.

Table 1: In Vitro Efficacy and Potency

Assay TypeTarget/PathwayCell Line/SystemReadoutIC₅₀ / EC₅₀ (nM)Emax (%)Alternative Compound (IC₅₀/EC₅₀)
Enzyme Inhibitione.g., COX-2Recombinant HumanEnzyme ActivityDataDatae.g., Celecoxib: Data
Cytokine Releasee.g., LPS-stimulatedRAW 264.7TNF-α levelsDataDatae.g., Dexamethasone: Data
Gene Expressione.g., NF-κB ReporterHEK293Luciferase ActivityDataDatae.g., Bay 11-7082: Data
Cell ViabilityN/APrimary HepatocytesMTT AssayCC₅₀ > 10,000N/AN/A

Table 2: In Vivo Efficacy in Animal Models

Animal ModelDosing RegimenRoute of Admin.Primary EndpointEfficacy (% Inhibition)Alternative Compound (Efficacy)
Carrageenan-induced Paw Edema (Rat)e.g., 10 mg/kgOralPaw Volume ReductionDatae.g., Indomethacin: Data
Collagen-induced Arthritis (Mouse)e.g., 30 mg/kg, QDSubcutaneousArthritis ScoreDatae.g., Enbrel: Data
LPS-induced Endotoxemia (Mouse)e.g., 5 mg/kgIntraperitonealSerum TNF-α LevelsDatae.g., Dexamethasone: Data

Table 3: Comparative Pharmacokinetic Profiles

ParameterIn Vitro (Human Liver Microsomes)In Vivo (Rat)In Vivo (Dog)
Metabolic Stability (t½, min) DataN/AN/A
Bioavailability (F, %) N/ADataData
Peak Plasma Conc. (Cmax, ng/mL) N/ADataData
Time to Cmax (Tmax, h) N/ADataData
Half-life (t½, h) N/ADataData
Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and critical evaluation of the results.

In Vitro Assay: Enzyme Inhibition

  • Objective: To determine the direct inhibitory effect of the compound on a specific molecular target.

  • Method: Recombinant human enzyme was incubated with a fluorescently labeled substrate and varying concentrations of the test compound. The reaction progress was monitored over time using a plate reader. IC₅₀ values were calculated from the dose-response curve.

In Vivo Model: Carrageenan-induced Paw Edema

  • Objective: To assess the acute anti-inflammatory activity of the compound.

  • Method: A sub-plantar injection of carrageenan was administered to the right hind paw of Sprague-Dawley rats. The test compound or vehicle was administered orally one hour prior to the carrageenan challenge. Paw volume was measured at regular intervals using a plethysmometer. The percentage inhibition of edema was calculated relative to the vehicle-treated group.

Mandatory Visualizations

Diagrams are provided to illustrate key biological pathways and experimental processes.

G cluster_0 Pro-inflammatory Signaling Cascade cluster_1 Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Phosphorylates (Activation) Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Nucleus->Cytokines Upregulates Transcription ZG2291 This compound (Hypothetical) ZG2291->IKK Inhibits

Caption: Hypothetical mechanism of this compound in the TLR4-NF-κB signaling pathway.

G cluster_workflow In Vivo Efficacy Workflow start Acclimatize Animals dosing Administer Compound or Vehicle (Oral) start->dosing induction Induce Inflammation (Carrageenan Injection) dosing->induction measurement Measure Paw Volume (0, 1, 2, 4, 6 hours) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end Endpoint analysis->end

ZG-2291: A Comparative Analysis of its Impact on FIH Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ZG-2291, a selective inhibitor of Factor Inhibiting HIF (FIH), and its effects on the downstream targets of the Hypoxia-Inducible Factor (HIF) pathway. The performance of this compound is compared with other known FIH inhibitors, supported by experimental data to offer an objective assessment for research and drug development applications.

Introduction to FIH and its Role in the HIF Pathway

Factor Inhibiting HIF (FIH) is a crucial negative regulator of the HIF signaling pathway. Under normoxic (normal oxygen) conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits. This hydroxylation prevents the recruitment of the transcriptional coactivators p300/CBP, thereby suppressing the transcriptional activity of HIF-1α. In hypoxic (low oxygen) conditions, FIH activity is reduced, allowing HIF-1α to activate the transcription of a wide array of target genes involved in critical cellular processes such as angiogenesis, glucose metabolism, and adaptation to hypoxia. The selective inhibition of FIH presents a promising therapeutic strategy for diseases where upregulation of HIF-1α activity is desired.

Comparative Analysis of FIH Inhibitors

This compound has emerged as a potent and selective FIH inhibitor. Its performance is best understood when compared against other known FIH inhibitors, such as N-oxalyl-D-phenylalanine (NOFD), and in the context of broader hypoxia pathway modulators like prolyl hydroxylase domain (PHD) inhibitors (e.g., Roxadustat).

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a key comparator, NOFD, focusing on their inhibitory activity and impact on the expression of downstream HIF target genes. It is important to note that the data presented is compiled from different studies and direct side-by-side comparisons under identical experimental conditions are limited.

Inhibitor Target Metric Value Cell Line Downstream Target Gene Fold Change in Expression Citation
This compound FIHKd99.7 nM-PHD3 (EGLN3)~4-5 fold (at 20 µM)[1]
PHD2Kd5.58 µM-GLUT1 (SLC2A1)~2-3 fold (at 20 µM)[1]
Hep3BBNIP3~2 fold (at 20 µM)[1]
EPONo significant change[1]
NOFD FIH--HEK293TVEGFIncreased[2]
Notch-2Increased (similar to DMOG)[2]
Glut-1Minor increase[2]
HO-1Minor increase[2]

Note: Direct comparison of fold-change values between this compound and NOFD should be interpreted with caution due to different experimental systems and methodologies.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

FIH-HIF Signaling Pathway

FIH_HIF_Signaling cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / FIH Inhibition FIH_active FIH (Active) HIF1a_OH Hydroxylated HIF-1α FIH_active->HIF1a_OH Asn-OH HIF1a HIF-1α HIF1a->FIH_active O2, 2-OG p300_CBP p300/CBP Transcription_blocked Transcription Blocked p300_CBP->Transcription_blocked HIF1a_OH->p300_CBP Binding Blocked FIH_inactive FIH (Inactive) ZG2291 This compound ZG2291->FIH_inactive Inhibition HIF1a_stable HIF-1α (Stable) p300_CBP_active p300/CBP HIF1a_stable->p300_CBP_active Binding HIF_complex HIF-1α/p300/CBP Complex HIF1a_stable->HIF_complex p300_CBP_active->HIF_complex HRE HRE HIF_complex->HRE Target_Genes Target Genes (VEGFA, GLUT1, PDK1) HRE->Target_Genes Transcription

Caption: FIH-HIF signaling under normoxia and with this compound inhibition.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A Seed Cells (e.g., Hep3B) B Treat with Inhibitors (this compound, NOFD, Vehicle) A->B C RNA Isolation B->C F Protein Extraction (Nuclear Lysates) B->F D Reverse Transcription (cDNA Synthesis) C->D E Quantitative PCR (qPCR) (VEGFA, GLUT1, PDK1) D->E H Data Analysis (Fold Change, Statistical Significance) E->H G Western Blot (HIF-1α, Loading Control) F->G G->H

References

Safety Operating Guide

Navigating the Disposal of ZG-2291: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective FIH inhibitor ZG-2291, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

This compound, a potent research compound, requires careful management throughout its lifecycle, from acquisition to disposal. Adherence to established safety protocols is paramount to protect laboratory personnel and the surrounding environment. The following procedures have been compiled to provide clear, actionable guidance for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side-shieldsProtects eyes from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of aerosol generation.Minimizes inhalation of dust or vapors.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound, as with any laboratory chemical, should be conducted in accordance with institutional guidelines and local regulations. The following steps provide a general framework for safe disposal.

Step 1: Waste Identification and Segregation

All waste materials contaminated with this compound must be classified as chemical waste. This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated consumables such as pipette tips, vials, and gloves.

  • Contaminated labware.

It is critical to segregate this compound waste from other waste streams to prevent unintended chemical reactions.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical and prevent leakage.

  • Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container. Avoid mixing with other incompatible chemical wastes.

  • Contaminated PPE and Consumables: Place all contaminated disposable items in a designated, sealed waste bag or container.

Step 3: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste" or "Chemical Waste".

  • The full chemical name: this compound.

  • The primary hazards associated with the chemical (refer to the Safety Data Sheet - SDS).

  • The date of waste accumulation.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage

Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

ZG_2291_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition Unused_ZG2291 Unused/Expired this compound Segregate Segregate as Chemical Waste Unused_ZG2291->Segregate Contaminated_Consumables Contaminated Consumables (Gloves, Tips, etc.) Contaminated_Consumables->Segregate Liquid_Waste Liquid Waste containing this compound Liquid_Waste->Segregate Collect_Solids Collect in Labeled Solid Waste Container Segregate->Collect_Solids Solid Waste Collect_Liquids Collect in Labeled Liquid Waste Container Segregate->Collect_Liquids Liquid Waste Store Store in Designated Secure Area Collect_Solids->Store Collect_Liquids->Store Contact_EHS Contact EHS for Disposal Store->Contact_EHS Professional_Disposal Professional Waste Disposal Contact_EHS->Professional_Disposal

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway of this compound (for informational purposes)

To provide a comprehensive resource, the following diagram illustrates the known signaling pathway affected by this compound. This is for informational purposes and does not directly relate to the disposal procedure.

ZG2291_Signaling_Pathway ZG2291 This compound FIH FIH (Factor Inhibiting HIF) ZG2291->FIH Inhibits HIF_alpha HIF-α FIH->HIF_alpha HIF_alpha_OH Hydroxylated HIF-α p300_CBP p300/CBP HIF_alpha->p300_CBP Binds HIF_alpha_OH->p300_CBP Binding Blocked Transcription Transcriptional Activation p300_CBP->Transcription HRE_Genes Hypoxia Response Element (HRE) Genes Transcription->HRE_Genes

Caption: this compound inhibits FIH, preventing HIF-α hydroxylation.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.